Mal-L-Dap(Boc)-OSu
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C16H19N3O8 |
|---|---|
Peso molecular |
381.34 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl) (2S)-2-(2,5-dioxopyrrol-1-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C16H19N3O8/c1-16(2,3)26-15(25)17-8-9(18-10(20)4-5-11(18)21)14(24)27-19-12(22)6-7-13(19)23/h4-5,9H,6-8H2,1-3H3,(H,17,25)/t9-/m0/s1 |
Clave InChI |
NNUFGAKJIDSIFG-VIFPVBQESA-N |
SMILES isomérico |
CC(C)(C)OC(=O)NC[C@@H](C(=O)ON1C(=O)CCC1=O)N2C(=O)C=CC2=O |
SMILES canónico |
CC(C)(C)OC(=O)NCC(C(=O)ON1C(=O)CCC1=O)N2C(=O)C=CC2=O |
Origen del producto |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Mal-L-Dap(Boc)-OSu: Structure, Properties, and Application in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Mal-L-Dap(Boc)-OSu, a heterobifunctional crosslinker integral to the advancement of bioconjugation and the development of targeted therapeutics, particularly Antibody-Drug Conjugates (ADCs). This document details its chemical structure, physicochemical properties, and outlines key experimental protocols for its synthesis and application.
Introduction to this compound
This compound, or (S)-3-((tert-butoxycarbonyl)amino)-2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoic acid N-hydroxysuccinimide ester, is a specialized amino acid derivative designed for advanced bioconjugation. It features a maleimide (B117702) group for thiol-selective modification and an N-hydroxysuccinimide (OSu) ester for efficient reaction with primary amines. A key innovation in its design is the diaminopropionic acid (Dap) core, which, after conjugation and subsequent deprotection of the Boc group, facilitates an intramolecular hydrolysis of the initial thiosuccinimide linkage. This "self-stabilization" mechanism converts the reversible maleimide-thiol adduct into a stable, irreversible bond, significantly enhancing the in-vivo stability of the resulting bioconjugate.
Chemical Structure and Properties
The structure of this compound combines a maleimide moiety, an L-diaminopropionic acid backbone with a Boc-protected amine, and an NHS ester activated carboxyl group.
Table 1: Chemical and Physical Properties of this compound and Related Compounds
| Property | This compound | Mal-L-Dap(Boc)-OH | Mal-L-Dap(Boc)-OH·DCHA |
| Synonyms | (S)-3-((tert-butoxycarbonyl)amino)-2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoic acid N-hydroxysuccinimide ester | Mal-Dap(Boc)-OH | Mal-Dap(Boc)·DCHA, (S)-Maleoyl-DPR(Boc)-OH·DCHA |
| CAS Number | 1703778-79-3[1] | 1491152-23-8 | 1491152-23-8[2] |
| Molecular Formula | C16H19N3O8[1] | C12H16N2O6 | C24H39N3O6[2] |
| Molecular Weight | 381.34 g/mol [1] | 284.27 g/mol | 465.6 g/mol |
| Appearance | White to off-white solid (inferred) | White crystalline powder | White crystalline powder |
| Purity | >95% (typical) | >96% | ≥ 99.7% (Chiral HPLC) |
| Solubility | Soluble in organic solvents (DMSO, DMF) | Soluble in organic solvents | Soluble in Methanol |
| Storage Conditions | -20°C for long-term storage | 0 - 8 °C | 0 - 8 °C |
| Optical Rotation | Not specified | Not specified | [a]D20 = -37 to -43 º (C=1 in MeOH) |
Experimental Protocols
Synthesis of this compound
This protocol describes the activation of the carboxylic acid of Mal-L-Dap(Boc)-OH to its N-hydroxysuccinimide ester.
Materials:
-
Mal-L-Dap(Boc)-OH
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dioxane or Dimethoxyethane (DME)
-
Anhydrous Dichloromethane (DCM)
-
Ethyl Acetate (B1210297) (EtOAc)
-
Hexanes
-
Magnesium Sulfate (MgSO4)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Mal-L-Dap(Boc)-OH (1.0 eq) and N-Hydroxysuccinimide (1.1 eq) in anhydrous dioxane or DME.
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of DCC (1.1 eq) or EDC (1.1 eq) in anhydrous DCM to the reaction mixture dropwise with constant stirring.
-
Allow the reaction to stir at 0°C for 1 hour and then at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude this compound by recrystallization or silica (B1680970) gel chromatography.
Bioconjugation of this compound to a Thiol-Containing Biomolecule (e.g., Antibody)
This protocol outlines the conjugation of the maleimide group of this compound to a reduced antibody, followed by Boc deprotection to facilitate self-stabilization.
Part A: Antibody Reduction
-
Prepare the antibody in a suitable buffer such as phosphate-buffered saline (PBS) at a pH of ~7.4, containing a chelating agent like EDTA.
-
To generate free thiol groups, reduce the interchain disulfide bonds by adding a controlled molar excess of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP).
-
Incubate the reaction mixture for 30-60 minutes at room temperature under an inert atmosphere.
-
Remove the excess reducing agent by size-exclusion chromatography (SEC) or dialysis.
Part B: Conjugation Reaction
-
Immediately after purification, add a 10-20 fold molar excess of this compound (dissolved in a minimal amount of a water-miscible organic solvent like DMSO) to the reduced antibody solution.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purify the antibody-Mal-L-Dap(Boc) conjugate from the unreacted linker using SEC.
Part C: Boc Deprotection and Intramolecular Hydrolysis
-
To the purified conjugate, add a solution of 50% (v/v) trifluoroacetic acid (TFA) in DCM to remove the Boc protecting group.
-
Incubate at room temperature for 5-10 minutes.
-
Neutralize the reaction by adding a neutralization buffer (e.g., PBS at pH 7.4). The exposed amine will catalyze the hydrolysis of the thiosuccinimide ring.
-
Purify the final, stabilized bioconjugate using SEC to remove deprotection reagents and byproducts.
Reaction Pathways and Workflows
The following diagrams illustrate the key chemical transformations and the overall workflow for creating a stable bioconjugate using this compound.
Caption: Synthesis of this compound from its carboxylic acid precursor.
Caption: Workflow for bioconjugation and stabilization using this compound.
Chemical Reactivity and Stability
Maleimide Group
The maleimide group of this compound exhibits high reactivity towards thiol groups, typically found in cysteine residues of proteins. This reaction proceeds optimally at a pH range of 6.5-7.5. However, the resulting thiosuccinimide bond is susceptible to a retro-Michael reaction, especially in the presence of other thiols, which can lead to deconjugation. The key feature of the Mal-L-Dap(Boc) linker is to overcome this instability through intramolecular hydrolysis.
N-Hydroxysuccinimide (OSu) Ester
The OSu ester is a highly efficient activating group for carboxylic acids, enabling their reaction with primary amines (e.g., the ε-amino group of lysine (B10760008) residues or the N-terminus of a peptide/protein) to form stable amide bonds. The reaction is most efficient at a pH of 8.0-9.0. A competing reaction is the hydrolysis of the NHS ester, which increases with pH. Therefore, careful control of the reaction pH is crucial for maximizing conjugation efficiency. The half-life of hydrolysis for NHS esters is approximately 4-5 hours at pH 7.0 and decreases to about 10 minutes at pH 8.6.
Conclusion
This compound is a sophisticated and highly valuable tool in the field of bioconjugation. Its unique self-stabilizing mechanism addresses the critical issue of linker stability in vivo, making it an excellent choice for the development of robust and effective antibody-drug conjugates and other targeted therapeutics. The detailed protocols and chemical properties outlined in this guide are intended to provide researchers and drug development professionals with the necessary information to effectively utilize this advanced crosslinker in their work.
References
The Pivotal Role of Mal-L-Dap(Boc)-OSu in Advancing Antibody-Drug Conjugate Development
An In-depth Technical Guide for Researchers and Drug Development Professionals
The landscape of targeted cancer therapy is continually evolving, with antibody-drug conjugates (ADCs) emerging as a powerful class of biopharmaceuticals. The intricate design of an ADC, comprising a monoclonal antibody, a potent cytotoxic payload, and a chemical linker, dictates its efficacy and safety profile. Central to this design is the linker, which must remain stable in systemic circulation and efficiently release the payload within the target cancer cell. This whitepaper provides a comprehensive technical overview of Mal-L-Dap(Boc)-OSu, a cutting-edge linker precursor that addresses a critical instability issue inherent in traditional maleimide-based conjugation chemistries, thereby paving the way for the development of more stable and effective ADCs.
The Challenge of Linker Stability in ADCs
A significant hurdle in ADC development has been the stability of the linkage between the antibody and the cytotoxic drug.[1][2] Maleimide-based linkers are widely employed for their efficient conjugation to thiol groups on cysteine residues of antibodies. However, the resulting thiosuccinimide bond is susceptible to a retro-Michael reaction, especially in the presence of plasma thiols like albumin.[3] This premature cleavage of the linker leads to the off-target release of the potent payload, diminishing the therapeutic index of the ADC and increasing systemic toxicity.[3][]
This compound: A Solution for Enhanced Stability
This compound is a heterobifunctional linker that offers a sophisticated solution to the instability of conventional maleimide (B117702) linkers. Its structure incorporates a diaminopropionic acid (Dap) moiety, which is the key to its enhanced stability.
Mechanism of Action: Intramolecular Catalytic Hydrolysis
The innovative mechanism of this compound-derived linkers involves a self-hydrolyzing feature. After the maleimide group reacts with a thiol on the antibody to form the initial thiosuccinimide linkage, the tert-butyloxycarbonyl (Boc) protecting group on the Dap residue is removed. The newly exposed primary amine is strategically positioned to act as an intramolecular catalyst, facilitating the hydrolysis of the adjacent thiosuccinimide ring. This ring-opening results in the formation of a stable and irreversible amide-acid linkage, which is resistant to the retro-Michael reaction. This process significantly enhances the in vivo stability of the ADC, preventing premature drug deconjugation.
Figure 1: General mechanism of action for an antibody-drug conjugate.
Quantitative Comparison of Linker Stability
The enhanced stability of ADCs utilizing diaminopropionic acid-based linkers has been demonstrated in preclinical studies. A direct comparison with conventional linkers, such as those derived from succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), highlights a significant reduction in payload loss over time.
| Linker Type | ADC | % Payload Loss (Day 3) | % Payload Loss (Day 7) | Data Source |
| Self-Stabilizing Maleimide | anti-CD30-DPR-MMAE | ~10% | <15% | |
| Conventional Maleimide | anti-CD30-mc-MMAE | ~50% | ~65% | |
| Table 1: In vivo stability comparison of a self-stabilizing maleimide ADC versus a conventional maleimide ADC in a rat model. The data demonstrates significantly lower payload loss for the ADC with the self-stabilizing linker. |
Experimental Protocols
The following sections provide detailed protocols for the synthesis of a drug-linker construct using this compound and its subsequent conjugation to a monoclonal antibody.
Solid-Phase Synthesis of the Drug-Linker Moiety
This protocol outlines the general steps for assembling a linker-payload construct on a solid support.
Materials:
-
2-chlorotrityl chloride resin
-
Fmoc-protected amino acids (including the payload or a spacer)
-
Mal-L-Dap(Boc)-OH
-
Coupling reagents (e.g., HBTU, HOBt)
-
Deprotection reagent: 20% piperidine (B6355638) in DMF
-
Cleavage cocktail (e.g., high concentration of TFA)
-
Solvents: Dichloromethane (DCM), Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Swell the 2-chlorotrityl chloride resin in DCM.
-
First Amino Acid Loading: Couple the first Fmoc-protected amino acid of the payload or spacer to the resin.
-
Fmoc Deprotection: Remove the N-terminal Fmoc protecting group with 20% piperidine in DMF to expose the free amine.
-
Coupling Cycle: a. Activate the carboxyl group of the next amino acid (e.g., Mal-L-Dap(Boc)-OH) using a coupling reagent like HBTU/HOBt. b. Add the activated amino acid to the resin and allow the coupling reaction to proceed. c. Wash the resin thoroughly with DMF and DCM.
-
Chain Elongation: Repeat the deprotection and coupling steps until the desired drug-linker sequence is assembled.
-
Cleavage: Cleave the final construct from the resin using a cleavage cocktail containing a high concentration of TFA.
-
Purification: Purify the crude drug-linker construct using reverse-phase high-performance liquid chromatography (RP-HPLC).
Figure 2: Experimental workflow for ADC synthesis and stabilization.
Antibody Reduction and Conjugation
This protocol describes the generation of free thiol groups on the antibody and subsequent conjugation with the drug-linker construct.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH ~7.4 with EDTA)
-
Reducing agent: tris(2-carboxyethyl)phosphine (B1197953) (TCEP) or dithiothreitol (B142953) (DTT)
-
Purified drug-linker construct
-
Quenching reagent (e.g., N-acetylcysteine)
-
Solvent: Dimethyl sulfoxide (B87167) (DMSO)
-
Purification column: Size-exclusion chromatography (SEC)
Procedure:
-
Antibody Preparation: Prepare the mAb in a suitable buffer containing EDTA to chelate trace metals.
-
Disulfide Reduction: Reduce the interchain disulfide bonds of the mAb by incubation with a controlled molar excess of TCEP or DTT to generate a desired number of free thiol groups per antibody.
-
Removal of Reducing Agent: Remove the excess reducing agent by buffer exchange using an SEC column or a centrifugal concentrator.
-
Conjugation Reaction: a. Dissolve the purified drug-linker construct in DMSO. b. Add the drug-linker solution to the reduced antibody solution. The reaction is typically performed at 4°C or room temperature for 1-2 hours.
-
Capping (Optional): Quench any unreacted thiols on the antibody by adding a capping agent like N-acetylcysteine.
-
Purification: Purify the resulting ADC from the unconjugated drug-linker and other reaction components using SEC.
Boc Deprotection and Linker Stabilization
This final step unmasks the primary amine on the Dap moiety to facilitate the stabilizing intramolecular hydrolysis.
Materials:
-
Purified ADC with Boc-protected linker
-
Deprotection reagent: Trifluoroacetic acid (TFA)
-
Solvent: Dichloromethane (DCM)
Procedure:
-
Dissolution: Dissolve the purified ADC in DCM.
-
Acid Addition: Add TFA to the solution. The concentration and reaction time should be optimized for the specific ADC.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress using an appropriate analytical method (e.g., LC-MS).
-
Work-up: Remove the solvent and excess TFA in vacuo. Buffer exchange into a neutral pH buffer will facilitate the rapid intramolecular hydrolysis of the thiosuccinimide ring.
Characterization of the Final ADC
The final ADC product must be thoroughly characterized to determine key quality attributes.
| Parameter | Analytical Technique(s) |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry (MS) |
| Purity | Size-Exclusion Chromatography (SEC), Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) |
| Aggregation | Size-Exclusion Chromatography (SEC) |
| In Vitro Potency | Cell-based cytotoxicity assays |
| In Vivo Efficacy | Xenograft tumor models |
| Table 2: Key parameters and analytical techniques for ADC characterization. |
Conclusion
The development of stable and effective ADCs is paramount for advancing targeted cancer therapy. This compound and the resulting self-hydrolyzing maleimide linkers represent a significant step forward in addressing the inherent instability of traditional maleimide-based conjugation chemistries. The intramolecular catalytic hydrolysis mechanism leads to the formation of a highly stable amide-acid linkage, minimizing premature payload release and potentially improving the therapeutic index of ADCs. The detailed protocols and characterization methods outlined in this guide provide a framework for researchers and drug development professionals to leverage this innovative linker technology in the creation of next-generation antibody-drug conjugates with enhanced stability and therapeutic potential.
References
The Principle of Thiol-Maleimide Reactions Using Mal-L-Dap(Boc)-OSu: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the Mal-L-Dap(Boc)-OSu linker and its application in bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs). It details the core principles of the thiol-maleimide reaction, the inherent instability of the resulting conjugate, and the innovative intramolecular stabilization mechanism offered by the diaminopropionic acid (Dap) moiety. This guide includes structured quantitative data, detailed experimental protocols, and visualizations to facilitate a comprehensive understanding of this advanced linker technology.
Core Principle: The Thiol-Maleimide Michael Addition
The foundation of this conjugation chemistry is the Michael addition reaction between a thiol (sulfhydryl) group, typically from a cysteine residue on a protein or peptide, and the electron-deficient carbon-carbon double bond of a maleimide (B117702).[1][2] This reaction is highly efficient and selective for thiols under mild, near-neutral pH conditions, making it a cornerstone of bioconjugation.[3][4]
The reaction proceeds via a nucleophilic attack by the deprotonated thiolate anion (RS⁻) on the maleimide ring, forming a stable covalent thioether bond, specifically a thiosuccinimide linkage.[1] The speed and selectivity of this reaction are highly dependent on the pH of the reaction buffer.
The Challenge: Instability of the Thiosuccinimide Linkage
Despite its widespread use, the thiosuccinimide bond formed through the thiol-maleimide reaction is susceptible to a retro-Michael reaction. This reversal is particularly problematic in vivo, where endogenous thiols such as glutathione (B108866) and albumin are present in high concentrations. This can lead to thiol exchange, resulting in the premature cleavage of the conjugated payload from the antibody. This "deconjugation" can significantly reduce the therapeutic efficacy of an ADC and lead to off-target toxicity from the released drug.
The Solution: Intramolecular Hydrolysis with this compound
The this compound linker is engineered to overcome this instability. It incorporates a diaminopropionic acid (Dap) moiety adjacent to the maleimide group. The key feature is a Boc (tert-butyloxycarbonyl) protected primary amine on the Dap residue. The overall stabilization process occurs in a staged manner:
-
Conjugation: The maleimide group reacts with a thiol on the target protein to form the initial, reversible thiosuccinimide linkage.
-
Deprotection: The Boc protecting group is removed from the Dap amine using a strong acid, typically trifluoroacetic acid (TFA).
-
Stabilization: The newly exposed primary amine is strategically positioned to act as an intramolecular catalyst, promoting the hydrolysis of the adjacent thiosuccinimide ring. This ring-opening reaction forms a stable succinamic acid thioether, which is no longer susceptible to the retro-Michael reaction, thus rendering the linkage permanent and highly stable in plasma.
This self-stabilizing mechanism is a critical advancement for creating robust and effective ADCs.
Quantitative Data Overview
The efficiency and stability of the conjugation and stabilization processes are influenced by several factors. The following tables summarize key quantitative data gathered from various studies.
Table 1: Reaction Conditions for Thiol-Maleimide Conjugation
| Parameter | Optimal Range/Value | Notes |
| pH | 6.5 - 7.5 | Balances reaction rate and selectivity. Below pH 6.5, the concentration of reactive thiolate is low. Above pH 7.5, maleimide hydrolysis and reaction with amines (e.g., lysine) increase. |
| Maleimide:Thiol Molar Ratio | 2:1 to 5:1 | An excess of the maleimide-linker ensures efficient conjugation to the available thiols on the antibody. |
| Reaction Time | 30 min - 2 hours | Reaction is typically rapid at room temperature. |
| Temperature | Room Temperature (20-25°C) | Mild conditions are sufficient and preserve protein integrity. |
Table 2: Hydrolysis and Stability Data of Maleimide Conjugates
| Maleimide Type / Condition | Half-life (t½) of Hydrolysis | Notes |
| N-alkyl thiosuccinimide (post-conjugation) | 27 hours (at pH 7.4, 37°C) | Represents a conventional, non-stabilized linker. |
| N-aryl thiosuccinimide (post-conjugation) | 1.5 hours (at pH 7.4, 37°C) | Electron-withdrawing groups on the nitrogen accelerate hydrolysis. |
| "Self-hydrolysing" Dap-based conjugate | 2.0 - 2.6 hours | Demonstrates the rapid, catalyzed hydrolysis that leads to stabilization. |
| Stabilized (hydrolyzed) Dap-based ADC | No measurable drug loss over 2 weeks | In a buffer containing N-acetyl cysteine, highlighting the stability against thiol exchange. |
| Conventional (non-stabilized) ADC | ~50% drug loss over 2 weeks | Under the same conditions as the stabilized ADC, showing significant payload loss. |
Experimental Protocols
The following sections provide a detailed, multi-stage protocol for the synthesis of a stabilized antibody-drug conjugate using a this compound-based linker.
Stage 1: Synthesis of the Drug-Linker Moiety
The first step involves creating the drug-linker construct. The Mal-L-Dap(Boc)-OSu part of the reagent is critical here. The OSu (N-hydroxysuccinimide) is a highly reactive ester that readily forms a stable amide bond with a primary amine on the cytotoxic drug payload.
Materials:
-
Drug payload with a primary amine group
-
This compound
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))
-
Tertiary amine base (e.g., Diisopropylethylamine (DIPEA))
Procedure:
-
Dissolve the amine-containing drug payload in anhydrous DMF or DMSO.
-
Add a 1.1 to 1.5 molar excess of this compound to the drug solution.
-
Add 2-3 equivalents of DIPEA to the reaction mixture to act as a base.
-
Stir the reaction at room temperature for 2-4 hours or until the reaction is complete, monitoring by LC-MS.
-
Purify the resulting Drug-NH-CO-Dap(Boc)-Mal construct using reverse-phase HPLC.
-
Lyophilize the purified product to obtain a stable powder.
Stage 2: Antibody Reduction
This protocol generates free thiol groups on the antibody by reducing its interchain disulfide bonds.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Conjugation Buffer: Degassed PBS (pH 7.2-7.4) containing 1-2 mM EDTA.
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Prepare the mAb at a concentration of 2-10 mg/mL in degassed PBS.
-
Add a 10-fold molar excess of TCEP solution to the antibody solution.
-
Incubate the reaction for 30 minutes at room temperature under an inert atmosphere (e.g., nitrogen) to prevent re-oxidation.
-
Immediately remove excess TCEP by passing the solution through a pre-equilibrated desalting column, exchanging the buffer into the fresh, degassed Conjugation Buffer.
-
Determine the concentration of the reduced antibody via UV absorbance at 280 nm.
Stage 3: Conjugation of Drug-Linker to Antibody
This stage involves the core thiol-maleimide reaction.
Materials:
-
Reduced antibody from Stage 2
-
Purified Drug-NH-CO-Dap(Boc)-Mal from Stage 1
-
Anhydrous DMSO
-
Conjugation Buffer (as above)
Procedure:
-
Prepare a 10 mM stock solution of the drug-linker construct in anhydrous DMSO immediately before use.
-
Add a 10-20 fold molar excess of the drug-linker stock solution to the reduced antibody solution with gentle stirring. Ensure the final concentration of DMSO does not exceed 10% (v/v) to prevent antibody denaturation.
-
Protect the reaction from light and incubate for 2 hours at room temperature.
-
Purify the ADC-Dap(Boc) conjugate to remove unreacted drug-linker using size-exclusion chromatography (SEC) or a centrifugal concentrator.
Stage 4: Boc Deprotection and Intramolecular Hydrolysis
This final stage unmasks the amine on the Dap linker to catalyze the stabilizing hydrolysis.
Materials:
-
Purified ADC-Dap(Boc) conjugate from Stage 3
-
Deprotection Solution: 50% (v/v) Trifluoroacetic acid (TFA) in Dichloromethane (DCM).
-
Neutralization Buffer (e.g., PBS, pH 7.4)
-
Purification system (SEC or centrifugal concentrator)
Procedure:
-
If the conjugate is in an aqueous buffer, it may need to be lyophilized or solvent-exchanged first.
-
Add the TFA/DCM solution to the ADC-Dap(Boc) conjugate to dissolve it.
-
Incubate at room temperature for 5-10 minutes.
-
Neutralize the reaction by adding the Neutralization Buffer. This brings the pH back to neutral, allowing the now-exposed amine to catalyze the rapid hydrolysis of the thiosuccinimide ring.
-
Purify the final, stabilized ADC using SEC or a centrifugal concentrator to remove deprotection reagents and byproducts.
-
Characterize the final ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels using techniques such as Hydrophobic Interaction Chromatography (HIC), SEC, and Mass Spectrometry.
Visualizations
Thiol-Maleimide Reaction and Stabilization Pathway
Caption: Reaction pathway for thiol-maleimide conjugation and subsequent stabilization.
Experimental Workflow for ADC Synthesis
Caption: High-level experimental workflow for creating a stabilized ADC.
Logical Relationship of Linker Stabilization
References
An In-depth Technical Guide to Mal-L-Dap(Boc)-OSu for Beginners in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Maleimide-L-Diaminopropionic acid (Boc)-N-hydroxysuccinimide ester (Mal-L-Dap(Boc)-OSu), a cutting-edge linker used in bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs). This document will delve into the core principles of its application, from its chemical properties to detailed experimental protocols and data-driven insights into its performance.
Introduction to this compound in Bioconjugation
This compound is a heterobifunctional crosslinker designed to create highly stable bioconjugates. It features a maleimide (B117702) group for covalent attachment to thiol-containing molecules like cysteine residues on antibodies, and an N-hydroxysuccinimide (OSu) ester for reaction with a payload molecule. The key innovation of the Mal-Dap(Boc) platform is the diaminopropionic acid (Dap) moiety, which, after deprotection of the Boc group, facilitates an intramolecular hydrolysis of the initial thiosuccinimide linkage. This results in a stable, ring-opened structure that is resistant to the retro-Michael reaction, a common pathway for drug deconjugation in traditional maleimide-based linkers. This enhanced stability is a critical factor in improving the therapeutic index of ADCs by minimizing off-target toxicity and increasing the concentration of the cytotoxic payload at the tumor site.
Physicochemical Properties
Understanding the chemical and physical properties of this compound and its derivatives is crucial for its effective use in bioconjugation.
| Property | Value | Reference |
| Chemical Name | Maleimide-L-Diaminopropionic acid (Boc)-N-hydroxysuccinimide ester | |
| Synonyms | Mal-L-Dap(Boc)-NHS | |
| Molecular Formula | C₁₆H₁₉N₃O₈ | |
| Molecular Weight | 381.34 g/mol | |
| Appearance | White to off-white solid | |
| Storage Conditions | -20°C, desiccated |
Note: The related compound, Mal-L-Dap(Boc)-OH·DCHA, a dicyclohexylamine (B1670486) salt, is often used as a more stable precursor for solid-phase peptide synthesis.
Mechanism of Action: Achieving Irreversible Conjugation
The primary advantage of the Mal-L-Dap(Boc) linker lies in its ability to form a highly stable bond with the antibody. This is achieved through a two-step process following the initial conjugation.
Step 1: Thiol-Maleimide Conjugation
The maleimide group of the linker reacts with a free thiol group on the antibody, typically from a cysteine residue, via a Michael addition reaction. This forms a thiosuccinimide linkage.
Step 2: Boc Deprotection and Intramolecular Hydrolysis
The tert-butyloxycarbonyl (Boc) protecting group on the diaminopropionic acid moiety is removed under acidic conditions (e.g., using trifluoroacetic acid, TFA). The newly exposed primary amine is positioned to intramolecularly catalyze the hydrolysis of the adjacent thiosuccinimide ring. This ring-opening results in a stable succinamic acid thioether linkage that is resistant to the retro-Michael reaction, thus preventing premature drug release.
Below is a diagram illustrating this mechanism.
Quantitative Data on Stability and Conjugation Efficiency
The stability of the linker is a critical parameter for the efficacy and safety of an ADC. The Mal-Dap(Boc) linker demonstrates significantly improved stability compared to conventional maleimide linkers like SMCC.
Table 1: In Vivo Stability Comparison of a Self-Stabilizing Maleimide ADC vs. a Conventional Maleimide ADC in Rats [1]
| Time Point | Self-Stabilizing Maleimide ADC (% Payload Remaining) | Conventional Maleimide (mc) ADC (% Payload Remaining) |
| Day 1 | > 95% | ~ 70% |
| Day 3 | ~ 90% | ~ 50% |
| Day 7 | ~ 85% | < 40% |
Table 2: Factors Affecting Maleimide Conjugation Efficiency
| Parameter | Condition | Impact on Efficiency | Reference |
| pH | 6.5 - 7.5 | Optimal for specific thiol reaction | [2] |
| < 6.5 | Reaction rate slows significantly | [2] | |
| > 7.5 | Increased risk of maleimide hydrolysis and reaction with amines | [2] | |
| Reducing Agent | TCEP (Tris(2-carboxyethyl)phosphine) | Preferred; does not require removal before conjugation | |
| DTT (Dithiothreitol) | Must be removed post-reduction to prevent competition | ||
| Molar Excess of Linker | 5-20 fold | Generally recommended to drive the reaction to completion |
Experimental Protocols
This section provides detailed methodologies for the key steps in creating a stable ADC using this compound.
Antibody Reduction
Objective: To reduce the interchain disulfide bonds of an antibody to generate free thiol groups for conjugation.
Materials:
-
Antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM in water)
-
Degassed buffers
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Prepare the antibody solution to a concentration of 2-10 mg/mL in a degassed buffer.
-
Add a 10-fold molar excess of TCEP solution to the antibody solution.
-
Incubate the reaction mixture for 30-60 minutes at room temperature under an inert atmosphere to prevent re-oxidation of the disulfide bonds.
-
Remove excess TCEP using a desalting column or a centrifugal concentrator, exchanging the buffer to a degassed conjugation buffer (e.g., PBS, pH 7.2).
-
Determine the concentration of the reduced antibody using a standard protein assay (e.g., BCA).
Conjugation of this compound to the Antibody
Objective: To react the maleimide group of the linker-drug construct with the free thiols on the reduced antibody.
Materials:
-
Reduced antibody solution
-
Mal-L-Dap(Boc)-Drug construct (pre-synthesized by reacting this compound with the drug)
-
Anhydrous DMSO or DMF
-
Degassed conjugation buffer (pH 7.0-7.5)
Procedure:
-
Allow the vial of the Mal-L-Dap(Boc)-Drug construct to warm to room temperature.
-
Prepare a 10 mM stock solution of the construct in anhydrous DMSO or DMF.
-
Add a 10-20 fold molar excess of the stock solution to the reduced antibody solution with gentle stirring.
-
Protect the reaction mixture from light and incubate for 2 hours at room temperature or overnight at 4°C.
-
Purify the antibody-Mal-Dap(Boc)-drug conjugate from unreacted linker using size-exclusion chromatography (SEC) or a centrifugal concentrator.
Boc Deprotection and Ring Stabilization
Objective: To remove the Boc protecting group to facilitate the stabilizing hydrolysis of the thiosuccinimide ring.
Materials:
-
Purified antibody-Mal-Dap(Boc)-drug conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Neutralization buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare a solution of 50% (v/v) TFA in DCM.
-
Lyophilize the purified conjugate if it is in an aqueous buffer.
-
Add the TFA/DCM solution to the lyophilized conjugate to fully dissolve it.
-
Incubate at room temperature for 5-10 minutes.
-
Neutralize the reaction by adding the neutralization buffer. The exposed amine will catalyze the rapid hydrolysis of the thiosuccinimide ring at neutral pH.
-
Purify the final, stabilized bioconjugate using SEC or a centrifugal concentrator to remove the deprotection reagents.
Experimental Workflow Visualization
The following diagram illustrates the overall experimental workflow for the synthesis of a stable ADC using this compound.
Conclusion
This compound represents a significant advancement in bioconjugation chemistry, offering a robust solution to the instability of traditional maleimide-based linkers. By facilitating the formation of a stabilized, ring-opened thiosuccinimide linkage, this technology enables the development of more stable and effective ADCs. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to successfully implement this powerful tool in their work, ultimately contributing to the creation of next-generation targeted therapeutics with improved safety and efficacy profiles.
References
An In-depth Technical Guide to the Physicochemical Properties of Mal-L-Dap(Boc)-OSu Linkers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and application of Mal-L-Dap(Boc)-OSu, a heterobifunctional crosslinker integral to the development of advanced bioconjugates, particularly antibody-drug conjugates (ADCs). This document details the core characteristics of the linker, experimental protocols for its use, and the logical workflows involved in its application.
Core Physicochemical Properties
This compound is a specialized chemical entity designed for the stable linkage of biomolecules. Its structure incorporates a maleimide (B117702) group for reaction with thiols, a Boc-protected amine for controlled, staged reactions, and an OSu (N-Hydroxysuccinimide) ester for efficient conjugation to primary amines. The dicyclohexylamine (B1670486) (DCHA) salt form of the parent acid, Mal-L-Dap(Boc)-OH, is often used to improve stability and handling.[1]
Quantitative Data Summary
For clarity and comparative ease, the key quantitative properties of this compound and its common precursor, Mal-L-Dap(Boc)-OH·DCHA, are summarized below.
| Property | This compound | Mal-L-Dap(Boc)-OH·DCHA |
| Synonyms | N/A | Mal-Dap(Boc)·DCHA, (S)-Maleoyl-DPR(Boc)-OH·DCHA[2] |
| CAS Number | 1703778-79-3[3][4] | 1491152-23-8[2][5] |
| Molecular Formula | C16H19N3O8[3][4] | C24H39N3O6[2][5] |
| Molecular Weight | 381.34 g/mol [3][4] | 465.6 g/mol [2][5] |
| Appearance | White Crystalline Powder[2][5] | White Crystalline Powder[2] |
| Purity | ≥ 99.7% (Chiral HPLC)[2][5] | ≥ 99.7% (Chiral HPLC)[2][5] |
| Melting Point | N/A | 150 - 164 °C[2][5] |
| Optical Rotation | N/A | [a]D20 = -37 to -43 º (C=1 in MeOH)[2][5] |
| Storage Conditions | 2 years at -20°C (Powder)[3] | 0 - 8 °C[2][5] |
| Solubility in DMSO | 2 weeks at 4°C, 6 months at -80°C[3] | Soluble in DMSO or DMF[6] |
Note: Some data points are for the related DCHA salt, as it is a common precursor and its properties are more extensively documented.
Chemical Structure and Reaction Mechanism
The utility of this compound lies in its bifunctional nature, allowing for the sequential and controlled conjugation of two different molecular entities. The OSu ester provides a reactive site for primary amines, while the maleimide group targets thiol functionalities.
Caption: Structure of this compound and its reaction with a primary amine.
Experimental Protocols
The following are generalized protocols for the use of Mal-L-Dap(Boc) linkers in bioconjugation, particularly in the context of solid-phase peptide synthesis and antibody-drug conjugation.
I. Solid-Phase Peptide Synthesis (SPPS) of a Drug-Linker Moiety
This protocol outlines the incorporation of a Mal-L-Dap(Boc) moiety into a peptide sequence during SPPS.[5]
-
Resin Preparation: Swell a suitable resin in DMF.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF to remove the Fmoc protecting group from the N-terminal amino acid.
-
Coupling of Mal-L-Dap(Boc)-OH·DCHA:
-
Dissolve Mal-L-Dap(Boc)-OH·DCHA (3 equivalents), HOBt or Oxyma Pure (3 equivalents) in a minimal amount of DMF.
-
Add DIC (3 equivalents) to pre-activate the solution for 5-10 minutes.[5]
-
Add the activated linker solution to the deprotected resin and agitate for 2-4 hours.
-
Monitor the reaction completion using a Kaiser test.[5]
-
-
Washing: Thoroughly wash the resin with DMF and DCM.
-
Chain Elongation: Repeat the deprotection and coupling steps for subsequent amino acids.
-
Cleavage: Cleave the final drug-linker construct from the resin using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).[5]
II. Antibody-Drug Conjugate (ADC) Formation
This protocol details the conjugation of a prepared drug-linker to a monoclonal antibody (mAb).[1]
-
Antibody Preparation: Prepare the mAb in a suitable buffer such as PBS (pH ~7.4) containing EDTA.[1]
-
Disulfide Bond Reduction:
-
Conjugation Reaction:
-
Purification: Purify the ADC from unreacted linker using size-exclusion chromatography (SEC) or a centrifugal concentrator.[7]
III. Boc Deprotection and Linker Stabilization
A key feature of the Mal-Dap(Boc) linker is the ability to enhance the stability of the maleimide-thiol linkage.[8]
-
Boc Deprotection:
-
Intramolecular Hydrolysis:
-
Neutralize the reaction mixture. The newly exposed primary amine on the Dap core will catalyze the intramolecular hydrolysis of the succinimide (B58015) ring.[7][8]
-
This ring-opening results in a more stable succinamic acid thioether linkage that is resistant to a retro-Michael reaction, thus enhancing the in vivo stability of the ADC.[6][8]
-
-
Final Purification: Purify the final, stabilized ADC to remove deprotection reagents and byproducts.[7]
Experimental and Logical Workflows
The following diagrams illustrate the logical flow of the conjugation and stabilization process.
Caption: Workflow for ADC conjugation and subsequent linker stabilization.
The Mal-Dap(Boc) linker system is not directly involved in intracellular signaling pathways.[8] Its primary function is to ensure the stable attachment of a payload to a targeting moiety until it reaches the target cell, thereby minimizing off-target toxicity and maximizing therapeutic efficacy.[8]
Caption: Logical relationship of the linker within the ADC's mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. This compound | CAS#:1703778-79-3 | Chemsrc [chemsrc.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Methodological & Application
Application Notes: A Step-by-Step Guide to Solid-Phase Peptide Synthesis with Mal-L-Dap(Boc)-OSu
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the chemical synthesis of peptides.[1] It involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin.[1] This methodology simplifies the purification process, as excess reagents and soluble by-products can be removed by simple filtration and washing.[1][2] This guide provides a detailed protocol for standard Fmoc-based SPPS with a specific focus on the incorporation of the specialized amino acid derivative, Mal-L-Dap(Boc)-OSu.
This compound is a valuable building block used to introduce a maleimide (B117702) functional group into a peptide sequence.[3] The maleimide moiety allows for highly specific and efficient covalent modification, primarily through a Michael addition reaction with thiol groups, such as those found in cysteine residues.[4][][6] This makes it an essential tool for creating complex biomolecules like antibody-drug conjugates (ADCs), imaging agents, and functionalized biomaterials for various applications in drug discovery and development.[3][7] The Boc-protected amino group on the diaminopropionic acid (Dap) side chain offers an orthogonal handle that can be selectively deprotected for further on-resin functionalization.[3]
Chemical and Physical Properties
The N-hydroxysuccinimide (OSu) ester of Mal-L-Dap(Boc) is a pre-activated form of the amino acid, designed for efficient coupling to a free amine on the peptide-resin. Key properties of the related starting material are summarized below.
| Property | Value |
| Compound Name | Maleimido-L-2,3-diaminopropionic acid, N-beta-Boc, N-succinimidyl ester |
| Synonyms | This compound |
| Molecular Formula | C₁₆H₁₈N₄O₈ |
| Molecular Weight | 394.34 g/mol |
| Appearance | White to off-white solid |
| Storage Conditions | 0 - 8 °C, protect from moisture |
| Primary Application | Incorporation of a maleimide functional group in SPPS |
| Conjugation Chemistry | Reacts with thiols (e.g., cysteine) to form a stable thioether bond[] |
Overall SPPS Workflow
The general workflow for incorporating this compound into a peptide sequence using Fmoc-SPPS is illustrated below. The cycle of deprotection and coupling is repeated until the desired sequence is assembled.
Experimental Protocols
These protocols are based on a standard 0.1 mmol synthesis scale. Adjust reagent volumes accordingly for different scales. Always use high-quality, peptide-synthesis-grade solvents.
Protocol 3.1: Resin Preparation and Swelling
-
Resin Selection : Choose a suitable resin based on the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide, 2-Chlorotrityl chloride resin for a C-terminal carboxylic acid).[8]
-
Weighing : Place the resin (e.g., ~135 mg for Rink Amide with a loading of 0.74 mmol/g) into a fritted reaction vessel.
-
Swelling : Add N,N-Dimethylformamide (DMF, 5 mL) to the resin. Agitate gently at room temperature for 30-60 minutes to swell the resin beads.[8]
-
Solvent Removal : Drain the DMF from the vessel.
Protocol 3.2: Standard Fmoc-SPPS Cycle
This cycle is used for all standard amino acids in the sequence.
-
Fmoc Deprotection :
-
Add a solution of 20% piperidine in DMF (5 mL) to the swollen resin.
-
Agitate for 5 minutes and drain.
-
Repeat with a fresh 5 mL aliquot of 20% piperidine in DMF and agitate for 10-15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) and then Dichloromethane (DCM) (3 x 5 mL) to remove all traces of piperidine.[3]
-
-
Amino Acid Coupling (Standard) :
-
In a separate vessel, prepare the coupling solution:
-
Fmoc-protected amino acid (3 eq., 0.3 mmol)
-
HBTU (2.9 eq., 0.29 mmol) or other suitable activator.
-
N,N-Diisopropylethylamine (DIEA) (6 eq., 0.6 mmol)
-
Dissolve in a minimal amount of DMF (~3 mL).
-
-
Add the activated amino acid solution to the resin.
-
Agitate at room temperature for 1-2 hours.
-
Monitoring : Perform a Kaiser test to check for reaction completion (a negative result, indicated by clear or yellow beads, signifies a complete reaction).[9] If the test is positive, extend the coupling time or perform a second coupling.
-
Drain the coupling solution and wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL).
-
Protocol 3.3: Incorporation of this compound
This protocol replaces the standard coupling step (3.2.2) when the maleimide-functionalized amino acid is to be added to the sequence.
-
Deprotection : Ensure the N-terminal Fmoc group of the peptide-resin has been removed as described in Protocol 3.2.1.
-
Coupling Solution : In a separate vessel, dissolve this compound (2-3 equivalents, 0.2-0.3 mmol) and DIEA (2-3 equivalents, 0.2-0.3 mmol) in DMF (~4 mL). The OSu ester is pre-activated, so an additional activator like HBTU is not required.
-
Coupling Reaction : Add the this compound solution to the deprotected peptide-resin.
-
Agitation : Agitate the reaction mixture at room temperature. The reaction is typically faster than standard couplings; monitor progress after 30-60 minutes.
-
Monitoring : Perform a Kaiser test. A negative result confirms the successful coupling.
-
Washing : Once the reaction is complete, drain the solution and wash the resin extensively with DMF (5 x 5 mL) and DCM (3 x 5 mL).
Protocol 3.4: Final Cleavage and Deprotection
This procedure cleaves the completed peptide from the resin and removes all acid-labile side-chain protecting groups.
-
Final Deprotection : Perform a final Fmoc deprotection (Protocol 3.2.1) if the N-terminus should be a free amine.
-
Resin Washing : Wash the peptide-resin thoroughly with DCM (5 x 5 mL) and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage Cocktail : Prepare a cleavage cocktail. A common mixture is 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water. TIS is a critical scavenger that protects the maleimide group from degradation by cations generated during deprotection.
-
Cleavage Reaction : Add the cleavage cocktail (~5 mL) to the dry resin. Agitate at room temperature for 2-3 hours.[2]
-
Peptide Precipitation : Filter the resin and collect the TFA solution. Reduce the volume with a stream of nitrogen and precipitate the crude peptide by adding it to a large volume of cold diethyl ether.
-
Collection : Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash 2-3 times. Dry the final peptide pellet under vacuum.
Protocol 3.5: Peptide Purification and Analysis
-
Purification : Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization : Confirm the identity and purity of the final product by mass spectrometry (e.g., LC-MS or MALDI-TOF).
Application: Thiol-Maleimide Bioconjugation
The incorporated maleimide group is now available for conjugation to any thiol-containing molecule.
Protocol 4.1: General Conjugation
-
Prepare Thiol Molecule : Dissolve the thiol-containing molecule (e.g., protein, peptide) in a degassed buffer at pH 7.0-7.5 (e.g., PBS or HEPES).[10][11] If the molecule contains disulfide bonds, add a 10-20 fold molar excess of a reducing agent like TCEP and incubate for 20-30 minutes.[11]
-
Prepare Maleimide Peptide : Dissolve the maleimide-functionalized peptide in the same buffer. If solubility is an issue, a small amount of an organic co-solvent like DMSO can be used.[11]
-
Reaction : Add the maleimide-peptide solution to the thiol-molecule solution (a 1.5 to 5-fold molar excess of the peptide is common).
-
Incubation : Allow the reaction to proceed at room temperature for 1-2 hours or overnight at 4°C.
-
Quenching (Optional) : The reaction can be quenched by adding a small molecule thiol like β-mercaptoethanol or cysteine.
-
Purification : Purify the resulting conjugate using an appropriate method, such as size exclusion chromatography (SEC) or dialysis, to remove unreacted peptide.
Data Presentation
Quantitative data from the synthesis and analysis should be clearly documented. Below are template tables for presenting typical results.
Table 2: Reagent Quantities for a 0.1 mmol Synthesis
| Reagent | Equivalents | Amount (mmol) | Mass / Volume |
|---|---|---|---|
| Rink Amide Resin (0.74 mmol/g) | 1.0 | 0.1 | ~135 mg |
| Fmoc-Amino Acid (std.) | 3.0 | 0.3 | Varies |
| HBTU | 2.9 | 0.29 | ~110 mg |
| This compound | 2.0 | 0.2 | ~79 mg |
| DIEA | 6.0 (std) / 2.0 (Mal) | 0.6 / 0.2 | ~105 µL / ~35 µL |
| 20% Piperidine/DMF | - | - | 2 x 5 mL per cycle |
| TFA Cleavage Cocktail | - | - | ~5 mL |
Table 3: Typical RP-HPLC and Mass Spec Data
| Peptide Sequence | Purity (HPLC @ 220 nm) | Theoretical Mass (Da) | Observed Mass (Da) |
|---|---|---|---|
| Ac-Cys(Mal-Dap)-NH₂ | >95% | 374.42 | 374.5 [M+H]⁺ |
| GGY-Mal-Dap-K-NH₂ | >96% | 750.81 | 750.9 [M+H]⁺ |
By following these detailed protocols, researchers can successfully incorporate this compound into synthetic peptides, enabling the creation of advanced bioconjugates for a wide range of scientific applications.
References
- 1. bachem.com [bachem.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 6. Maleimide–thiol coupling of a bioactive peptide to an elastin-like protein polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. peptide.com [peptide.com]
- 10. lifetein.com [lifetein.com]
- 11. lumiprobe.com [lumiprobe.com]
Application Notes and Protocols for Fluorescent Probe Labeling using Mal-L-Dap(Boc)-OSu
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the fields of cell biology, diagnostics, and drug development, the precise labeling of biomolecules with fluorescent probes is a cornerstone technique for visualizing and tracking targets of interest. Mal-L-Dap(Boc)-OSu is a heterobifunctional linker designed to create highly stable fluorescent probes. This linker features two distinct reactive moieties: an N-hydroxysuccinimide (OSu) ester for covalent bonding with primary amines, and a maleimide (B117702) group for specific reaction with thiol groups.
A key innovation of the this compound linker is the incorporation of a tert-butyloxycarbonyl (Boc)-protected L-diaminopropionic acid (Dap) residue. Following conjugation to a thiol-containing molecule, the Boc protecting group can be removed under acidic conditions to reveal a primary amine. This amine then acts as an intramolecular catalyst, promoting the hydrolysis of the succinimide (B58015) ring formed during the maleimide-thiol reaction. This process results in a more stable, open-ring structure that is resistant to the retro-Michael reaction, a common cause of deconjugation and signal loss with traditional maleimide-based linkers.[1][2]
These application notes provide a comprehensive guide to utilizing this compound for the synthesis of stable fluorescent probes, complete with detailed experimental protocols and visual workflows.
Physicochemical Properties
A clear understanding of the properties of this compound is crucial for its effective use in fluorescent probe synthesis.
| Property | Value |
| Full Chemical Name | Maleimido-L-diaminopropionic(Boc)-N-hydroxysuccinimide ester |
| Molecular Formula | C16H19N3O8 |
| Molecular Weight | 381.34 g/mol [3][] |
| CAS Number | 1703778-79-3[3] |
| Reactivity 1 | OSu ester reacts with primary amines (e.g., on fluorescent dyes, lysine (B10760008) residues) at pH 7.2-8.5. |
| Reactivity 2 | Maleimide reacts with thiols (e.g., on cysteine residues) at pH 6.5-7.5. |
| Storage | Store at -20°C, desiccated, and protected from light. |
Experimental Design and Workflow
The recommended approach for creating a fluorescent probe with this compound is a two-stage process. This strategy involves first conjugating the linker to an amine-containing fluorescent dye, creating an "activated fluorescent probe." This probe can then be used to label the thiol-containing target molecule of interest, such as a protein or peptide.
References
Application Notes and Protocols: A Detailed Guide to Boc Deprotection of Mal-L-Dap(Boc)-OSu Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mal-L-Dap(Boc)-OSu (N-α-Maleimido-N-β-tert-butyloxycarbonyl-L-2,3-diaminopropionic acid, succinimidyl ester) is a heterobifunctional crosslinker integral to the synthesis of advanced bioconjugates, particularly antibody-drug conjugates (ADCs). Its maleimide (B117702) group facilitates covalent attachment to thiol-containing molecules like cysteine residues on antibodies, while the Dap (diaminopropionic acid) core offers a site for further functionalization. The tert-butyloxycarbonyl (Boc) protecting group on the β-amino group of Dap enables a sequential conjugation strategy. The removal of the Boc group is a critical step, unmasking a primary amine that can be used for subsequent modifications or to enhance the stability of the maleimide-thiol linkage.[1] This document provides detailed protocols for the Boc deprotection of this compound conjugates.
A key application of the deprotected Mal-L-Dap linker is the "self-stabilization" of the maleimide-thiol conjugate. The thioether bond formed between a maleimide and a thiol is susceptible to a retro-Michael reaction, which can lead to deconjugation of the payload in vivo. Following Boc deprotection, the exposed primary amine is positioned to intramolecularly catalyze the hydrolysis of the succinimide (B58015) ring. This results in a more stable, acyclic succinamic acid thioether linkage, which is resistant to the retro-Michael reaction and enhances the in vivo stability of the ADC.[1]
Quantitative Data Summary
The efficiency of Boc deprotection is influenced by factors such as the concentration of the acid, reaction time, and temperature. The following table summarizes a comparison of different trifluoroacetic acid (TFA) concentrations for Boc deprotection. While this data is derived from solid-phase peptide synthesis, it provides a useful reference for solution-phase reactions with this compound conjugates.[2] It is important to note that optimal conditions should be determined empirically for each specific conjugate.[1]
| Condition ID | TFA Concentration in DCM | Reaction Time (minutes) | Average Purity (%) | Key Observations | Reference |
| 1 | 55% | 30 | ~9% higher | Higher purity peptides obtained on average. | [2] |
| 2 | 100% | 5 | Lower | The major impurity corresponded to the omission of the second amino acid residue, likely due to insufficient resin swelling and incomplete Boc removal. | [2] |
Experimental Protocols
The most common and effective method for Boc deprotection is treatment with a strong acid, typically trifluoroacetic acid (TFA), in an anhydrous organic solvent such as dichloromethane (B109758) (DCM).[1] The reaction is generally rapid and proceeds efficiently at room temperature.[1]
Materials:
-
This compound conjugate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Toluene (optional, for removal of residual TFA)
-
Diethyl ether (optional, for precipitation)
-
Saturated sodium bicarbonate solution (optional, for basic work-up)
-
Nitrogen or Argon gas
-
Standard laboratory glassware and stirring equipment
-
Analytical instrumentation for reaction monitoring (e.g., TLC, LC-MS)
General Protocol for Boc Deprotection:
-
Dissolution: Dissolve the this compound conjugate in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Acid Addition: Add TFA to the solution. The concentration of TFA can be varied, but a common starting point is a 1:1 ratio of TFA to DCM.[3]
-
Reaction: Stir the reaction mixture at room temperature. The reaction time can range from 30 minutes to several hours.[1]
-
Monitoring: Monitor the progress of the reaction using an appropriate analytical method such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting material.[1]
-
Work-up:
-
Standard Procedure: Upon completion, remove the solvent and excess TFA in vacuo. To aid in the removal of residual TFA, co-evaporate the residue with toluene.[1] The resulting deprotected conjugate (as a TFA salt) can often be used directly in the next step after thorough drying.
-
Purification (Optional): For purification, the crude product can be precipitated by adding it to a cold, non-polar solvent like diethyl ether.[1] Alternatively, purification can be achieved by chromatography, such as High-Performance Liquid Chromatography (HPLC).[1]
-
Neutralization (Optional): If the TFA salt is not desired, a basic work-up can be performed. After removing the bulk of the TFA and DCM, dissolve the residue in an appropriate organic solvent and wash with a mild base such as a saturated sodium bicarbonate solution, followed by extraction with an organic solvent.[1]
-
Safety Precautions:
-
Trifluoroacetic acid is highly corrosive and should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood.
-
Dichloromethane is a volatile and potentially hazardous solvent; handle it with care in a fume hood.
-
Always work under anhydrous conditions to prevent unwanted side reactions.
Diagrams
Experimental Workflow for Boc Deprotection
Caption: Experimental workflow for the Boc deprotection of this compound conjugates.
Logical Relationship of the Deprotected Linker in an ADC's Mechanism of Action
While the Boc deprotection itself is a chemical synthesis step performed prior to administration, the resulting stabilized linker is crucial for the mechanism of action of the ADC. The following diagram illustrates the logical role of the deprotected and stabilized linker in the context of an ADC delivering its payload to a target cell.
Caption: Role of the deprotected linker in the ADC mechanism of action.
References
Application Notes and Protocols for Mal-L-Dap(Boc)-OSu Conjugation to Cysteine Residues in Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific modification of proteins is a cornerstone of modern biopharmaceutical development, enabling the creation of advanced therapeutics such as Antibody-Drug Conjugates (ADCs). The Mal-L-Dap(Boc)-OSu reagent is a sophisticated heterobifunctional linker designed for the stable and specific conjugation of payloads to cysteine residues on proteins. This linker system offers a significant advantage over traditional maleimide-based conjugation by minimizing payload detachment in vivo.
The core of this technology lies in the maleimide (B117702) group, which reacts specifically with the thiol group of a cysteine residue via a Michael addition reaction to form a thioether bond. The key innovation is the N-α-Maleimido-N-β-tert-butyloxycarbonyl-L-2,3-diaminopropionic acid (Mal-L-Dap(Boc)) backbone. Following the initial conjugation, the tert-butyloxycarbonyl (Boc) protecting group on the diamino propionic acid moiety can be removed under mild acidic conditions. The newly exposed primary amine then acts as an intramolecular catalyst, facilitating the hydrolysis of the adjacent succinimide (B58015) ring. This ring-opening results in a highly stable, linear amide linkage that is resistant to the retro-Michael reactions that can lead to premature drug release with conventional maleimide linkers.[1][2][3]
These application notes provide a detailed overview and protocols for the successful conjugation of this compound to protein cysteine residues, characterization of the resulting conjugate, and a discussion of key experimental parameters.
Chemical Principle and Advantages
The conjugation and subsequent stabilization process using this compound follows a distinct two-stage mechanism that ensures a stable final product.
Advantages of the Mal-L-Dap(Boc) System:
-
Enhanced Stability: The intramolecular hydrolysis of the thiosuccinimide ring forms a stable, irreversible amide bond, preventing the retro-Michael reaction that is a common issue with traditional maleimide linkers. This leads to greater conjugate stability in plasma.[2][3]
-
Improved Pharmacokinetics: Increased in vivo stability can lead to a more predictable pharmacokinetic profile and a wider therapeutic window for ADCs.[3]
-
Site-Specificity: The maleimide group provides high selectivity for free thiol groups of cysteine residues, allowing for controlled, site-specific conjugation.
-
Homogeneity: When used with proteins containing engineered cysteines, this technology can lead to the production of highly homogeneous bioconjugates with a defined drug-to-antibody ratio (DAR).
Quantitative Data Summary
The efficiency of the conjugation reaction and the resulting drug-to-antibody ratio (DAR) are critical quality attributes of the final bioconjugate. These parameters are influenced by several factors, including the molar excess of the this compound linker and the number of available cysteine residues on the protein. The following tables provide a summary of expected outcomes based on typical experimental conditions.
Table 1: Influence of Molar Excess of this compound on Average DAR
| Molar Excess of Linker (Linker:Protein) | Expected Average DAR* | Predominant Species (DAR) |
| 2:1 | 1.5 - 2.0 | 2 |
| 5:1 | 3.0 - 3.8 | 4 |
| 10:1 | 3.8 - 4.2 | 4 |
| 20:1 | ~4.0 | 4 |
*Based on a typical IgG antibody with four accessible interchain disulfide bonds (eight available cysteine residues after reduction).
Table 2: Characterization of Protein-Mal-L-Dap(Boc) Conjugate
| Analytical Technique | Parameter Measured | Typical Result |
| Hydrophobic Interaction Chromatography (HIC) | Drug-to-Antibody Ratio (DAR) distribution and average DAR | Separation of species with different numbers of conjugated linkers (DAR 0, 2, 4, 6, 8). |
| Reversed-Phase Liquid Chromatography-Mass Spectrometry (RP-LC-MS) | Mass of light and heavy chains, DAR confirmation | Increased mass of light and heavy chains corresponding to the addition of the linker-payload. |
| Size Exclusion Chromatography (SEC) | Aggregation and purity | High-purity monomer peak with minimal aggregation. |
| UV/Vis Spectroscopy | Average DAR | Calculation of average DAR based on the absorbance of the protein and the conjugated payload. |
Experimental Protocols
The following protocols provide a general framework for the conjugation of this compound to cysteine residues in a protein, such as a monoclonal antibody. Optimization may be required for specific proteins and payloads.
Protocol 1: Partial Reduction of Protein Disulfide Bonds
This protocol is for proteins, like antibodies, where cysteine residues are present as disulfide bonds and need to be reduced to generate free thiols for conjugation.
Materials:
-
Protein (e.g., monoclonal antibody) in a suitable buffer (e.g., PBS, pH 7.2-7.5)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Desalting column or diafiltration equipment
-
Reaction buffer (e.g., PBS, pH 7.2-7.5)
Procedure:
-
Prepare the protein solution at a suitable concentration (e.g., 5-10 mg/mL) in the reaction buffer.
-
Add a 10- to 50-fold molar excess of TCEP to the protein solution. The exact amount of TCEP will determine the extent of disulfide bond reduction and should be optimized.[1]
-
Remove the excess TCEP using a desalting column or through diafiltration, exchanging the buffer to the reaction buffer.[1]
Protocol 2: Conjugation of this compound to Reduced Protein
Materials:
-
Reduced protein with free thiol groups
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
N-acetylcysteine or L-cysteine (for quenching)
Procedure:
-
Immediately after the reduction and removal of the reducing agent, prepare a stock solution of this compound in anhydrous DMSO or DMF at a concentration of 10-20 mM.
-
Add a 5- to 20-fold molar excess of the this compound solution to the reduced protein solution.[1] The final concentration of the organic solvent should be kept below 10% (v/v) to prevent protein denaturation.[1]
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, with gentle stirring and protected from light.[1]
-
To quench the reaction, add a 2-fold molar excess of N-acetylcysteine or L-cysteine relative to the initial amount of this compound and incubate for 30 minutes.[1]
-
Purify the conjugate to remove unreacted linker and quenching agent using size-exclusion chromatography (SEC) or a centrifugal concentrator.
Protocol 3: Boc Deprotection and Intramolecular Stabilization
This step is crucial for achieving the enhanced stability of the conjugate.
Materials:
-
Purified Protein-Mal-L-Dap(Boc) conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Neutralization buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare a solution of 50% (v/v) TFA in DCM.[2]
-
Add the TFA/DCM solution to the purified and, if necessary, lyophilized conjugate. The volume should be sufficient to fully dissolve the conjugate.
-
Incubate at room temperature for 5-10 minutes.[2]
-
Neutralize the reaction by adding the neutralization buffer. The exposed amine will then catalyze the hydrolysis of the thiosuccinimide ring, a reaction that proceeds rapidly at neutral pH.[2]
-
Purify the final, stabilized bioconjugate using SEC or a centrifugal concentrator to remove the deprotection reagents and byproducts.[2]
Visualizations
Experimental Workflow
Caption: A high-level experimental workflow for the conjugation of this compound to a protein.
Signaling Pathway of Stabilization
Caption: The chemical pathway of Mal-L-Dap(Boc) conjugation and subsequent intramolecular stabilization.
References
- 1. Qualitative analysis of antibody–drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs - Analyst (RSC Publishing) DOI:10.1039/C8AN01178H [pubs.rsc.org]
- 2. agilent.com [agilent.com]
- 3. Influence of antibody-drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
On-Resin Conjugation of Peptides with Mal-L-Dap(Boc)-OSu: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted delivery of therapeutic agents and the development of sophisticated biomaterials often rely on the precise and stable conjugation of peptides to various molecular entities. Maleimide (B117702) chemistry is a cornerstone of bioconjugation, facilitating the specific and efficient formation of stable thioether bonds with cysteine residues. This document provides detailed application notes and protocols for the on-resin conjugation of peptides with (S)-3-((tert-butoxycarbonyl)amino)-2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoic acid N-succinimidyl ester (Mal-L-Dap(Boc)-OSu).
This compound is an advanced heterobifunctional linker designed for the incorporation of a maleimide functionality onto the N-terminus of a peptide during solid-phase peptide synthesis (SPPS). The N-hydroxysuccinimide (OSu) ester provides a highly reactive group for efficient coupling to the free N-terminal amine of the resin-bound peptide. The incorporated diaminopropionic acid (Dap) moiety, with its Boc-protected side-chain amine, introduces a key feature: upon deprotection, this amine can catalyze the intramolecular hydrolysis of the thiosuccinimide ring formed after conjugation to a thiol. This "self-stabilizing" mechanism converts the potentially reversible thioether linkage into a stable, irreversible bond, significantly enhancing the in vivo stability of the resulting conjugate, a critical attribute for therapeutics like antibody-drug conjugates (ADCs).[1]
These protocols are designed to guide researchers through the efficient on-resin incorporation of this linker, ensuring high yields and purity for the synthesis of maleimide-functionalized peptides ready for subsequent conjugation.
Data Presentation
While specific quantitative data for the on-resin conjugation efficiency of this compound is not extensively published in comparative tables, the following table summarizes expected outcomes and provides a comparison with related methods based on available literature for similar compounds. The efficiency of on-resin modifications can be influenced by factors such as peptide sequence, resin type, and reaction conditions.[2]
| Parameter | On-Resin Conjugation with this compound | On-Resin Coupling of Maleimide Acetic Acid | In-Solution NHS Ester Conjugation |
| Typical Reagents | This compound, DIPEA (optional), DMF | Maleimide acetic acid, DIC, HOBt, DMF | NHS-ester of maleimide linker, aqueous buffer/co-solvent |
| Typical Reaction Time | 2-4 hours | 2-12 hours | 1-4 hours |
| Expected Coupling Efficiency | >90% (monitored by Kaiser test) | >90% (monitored by Kaiser test) | Variable, often lower for complex peptides |
| Key Advantages | Direct coupling, no pre-activation needed, self-stabilizing feature. | Utilizes standard SPPS coupling reagents. | Can be performed post-purification. |
| Potential Challenges | Steric hindrance with bulky N-terminal residues. | Potential for side reactions with some coupling reagents. | Peptide solubility issues, potential for multiple labeling sites. |
Experimental Protocols
This section provides a detailed protocol for the on-resin N-terminal conjugation of a peptide with this compound. This procedure assumes the peptide has been synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS) and the N-terminal Fmoc group has been removed.
Materials
-
Peptide-bound resin (with free N-terminal amine)
-
This compound
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Diisopropylethylamine (DIPEA) (optional, for neutralization)
-
Piperidine (B6355638), 20% (v/v) in DMF (for Fmoc removal)
-
Reagents for Kaiser test (Ninhydrin solutions)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))
-
Cold diethyl ether
-
Reaction vessel for SPPS
Protocol 1: On-Resin N-Terminal Conjugation
-
Resin Preparation:
-
Ensure the N-terminal Fmoc group of the fully assembled peptide-resin has been removed by treating with 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove residual piperidine and other reagents.
-
Swell the resin in DMF for at least 30 minutes before conjugation.
-
-
Conjugation Reaction:
-
Prepare a solution of this compound (2-3 equivalents relative to the resin loading) in DMF.
-
Drain the DMF from the swelled resin.
-
Add the this compound solution to the resin.
-
If the N-terminal amine is in its salt form (e.g., TFA salt), a small amount of a non-nucleophilic base like DIPEA (2-3 equivalents) can be added to facilitate the reaction. However, the OSu ester is highly reactive and may proceed efficiently without a base.
-
Agitate the reaction mixture at room temperature for 2-4 hours.
-
-
Monitoring the Reaction:
-
Take a small sample of the resin beads and wash them thoroughly with DMF and DCM.
-
Perform a Kaiser test to check for the presence of free primary amines.
-
A negative Kaiser test (yellow beads) indicates a complete conjugation reaction. If the test is positive (blue beads), the reaction time can be extended, or a second addition of the reagent can be performed.
-
-
Washing:
-
Once the conjugation is complete, drain the reaction solution.
-
Wash the resin extensively with DMF (5-7 times) and DCM (3 times) to remove any unreacted this compound and by-products.
-
Dry the resin under vacuum.
-
Protocol 2: Cleavage and Deprotection
-
Resin Preparation for Cleavage:
-
Wash the dried, conjugated peptide-resin with DCM (3-5 times).
-
Dry the resin thoroughly under vacuum for at least 1 hour.
-
-
Cleavage Reaction:
-
Prepare a fresh cleavage cocktail appropriate for the peptide's amino acid composition. A standard cocktail is Reagent K (95% TFA, 2.5% water, 2.5% TIS).
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling. This step will cleave the peptide from the resin and remove the Boc protecting group from the Dap side chain and other acid-labile side-chain protecting groups.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether (10-20 times the volume of the filtrate).
-
Centrifuge the suspension to pellet the crude peptide.
-
Wash the peptide pellet with cold diethyl ether several times to remove scavengers and residual cleavage cocktail.
-
Dry the crude peptide under vacuum.
-
-
Purification:
-
Purify the crude maleimide-functionalized peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Mandatory Visualizations
References
Application Notes and Protocols for Mal-L-Dap(Boc)-OSu in Targeted Radionuclide Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted Radionuclide Therapy (TRT) is a promising therapeutic modality that utilizes targeting vectors, such as monoclonal antibodies, to deliver cytotoxic doses of radiation to cancer cells while minimizing damage to healthy tissues. The efficacy and safety of these radioimmunoconjugates are critically dependent on the stability of the linkage between the antibody, the chelator, and the radionuclide.
Traditional maleimide-based linkers, while widely used for their efficient conjugation to antibody cysteine residues, suffer from instability in vivo. The thiosuccinimide linkage formed is susceptible to a retro-Michael reaction, leading to premature release of the radiolabeled chelator and potential off-target toxicity.[1][2][3][4]
The Mal-L-Dap(Boc)-OSu linker is an advanced, self-stabilizing linker designed to overcome this limitation. It incorporates a diaminopropionic acid (Dap) moiety that, following a simple deprotection step, catalyzes an intramolecular hydrolysis of the thiosuccinimide ring. This results in a stable, ring-opened structure that is resistant to the retro-Michael reaction, thereby ensuring the integrity of the radioimmunoconjugate in circulation and enhancing its therapeutic index.[5] This document provides detailed application notes and protocols for the proposed use of this compound in the development of next-generation radioimmunotherapeutics.
Mechanism of Stabilization
The key feature of the this compound linker is its ability to undergo a self-hydrolyzing reaction after conjugation. This process involves three main steps:
-
Thiol Conjugation: The maleimide (B117702) group of the linker reacts efficiently with a thiol group on the reduced antibody via a Michael addition to form a thiosuccinimide linkage.
-
Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group on the Dap moiety's side-chain amine is removed under mild acidic conditions.
-
Intramolecular Hydrolysis: The newly exposed primary amine acts as an intramolecular catalyst, facilitating the rapid hydrolysis of the adjacent thiosuccinimide ring. This ring-opening forms a stable amide-acid linkage that is no longer susceptible to the retro-Michael reaction.
Proposed Application in Targeted Radionuclide Therapy
This compound is ideally suited for the development of stable radioimmunoconjugates. A proposed workflow involves a two-step conjugation strategy. First, the this compound linker is reacted with an amine-functionalized chelator, such as DOTA-amine, to form a stable amide bond. This pre-formed chelator-linker construct is then conjugated to the reduced antibody. This approach allows for better control over the stoichiometry and purification of the intermediates.
Quantitative Data
While specific data for this compound in radionuclide therapy is not yet widely published, the following table summarizes representative data from studies using stabilized maleimide linkers and DOTA-antibody conjugates to provide an expectation of performance.
| Parameter | Typical Value | Reference |
| Conjugation Efficiency | ||
| Chelator:Antibody Ratio | 2 - 8 | |
| Radiolabeling | ||
| Radiochemical Purity | >95% | |
| Labeling Efficiency | 80 - 98% | |
| Specific Activity | 0.1 - 0.5 GBq/mg | |
| Stability | ||
| In Vitro Serum Stability (24h) | >90% | |
| In Vitro Serum Stability (96h) | >85% | |
| Hydrolysis Half-life (Stabilized) | ~2-3 hours | |
| Drug Loss (Stabilized, 2 weeks) | No measurable loss | |
| Drug Loss (Standard Maleimide, 2 weeks) | ~50% |
Experimental Protocols
Protocol 1: Synthesis of DOTA-NH₂-CO-Dap(Boc)-Mal
This protocol describes the synthesis of the chelator-linker construct prior to antibody conjugation.
-
Dissolution: Dissolve this compound (1 equivalent) in anhydrous Dimethylformamide (DMF).
-
Amine Addition: In a separate vial, dissolve an amine-functionalized DOTA derivative (e.g., DOTA-NH₂, 1.1 equivalents) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA, 3 equivalents) in anhydrous DMF.
-
Reaction: Add the this compound solution dropwise to the DOTA-amine solution with stirring.
-
Incubation: Allow the reaction to proceed at room temperature for 4-6 hours, monitoring by LC-MS for the formation of the desired product.
-
Purification: Purify the DOTA-Mal-L-Dap(Boc) conjugate by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the product by mass spectrometry and NMR.
Protocol 2: Antibody Reduction and Conjugation
This protocol details the generation of free thiols on the antibody and subsequent conjugation with the DOTA-Mal-L-Dap(Boc) construct.
-
Antibody Preparation: Prepare the antibody at a concentration of 5-10 mg/mL in a suitable buffer (e.g., PBS, pH 7.2-7.5) containing 1 mM EDTA.
-
Reduction: Add a 20-50 fold molar excess of a reducing agent such as Tris(2-carboxyethyl)phosphine (TCEP) to the antibody solution.
-
Incubation: Incubate at 37°C for 30-60 minutes to reduce the interchain disulfide bonds.
-
Purification: Remove excess TCEP by size-exclusion chromatography (e.g., Sephadex G-25 column) using a degassed conjugation buffer (PBS, 1 mM EDTA, pH 7.0-7.5).
-
Conjugation: Immediately add the purified DOTA-Mal-L-Dap(Boc) construct (5-10 fold molar excess per antibody) to the reduced antibody solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching (Optional): Quench any unreacted thiols by adding N-acetylcysteine.
-
Purification: Purify the antibody conjugate by size-exclusion chromatography to remove unreacted linker.
Protocol 3: Boc Deprotection and Linkage Stabilization
This step is crucial for initiating the self-stabilization of the thiosuccinimide linkage.
-
Buffer Exchange: Exchange the purified conjugate into a low pH buffer (e.g., 50 mM sodium acetate, pH 4.5).
-
Acid Treatment: Treat the conjugate with an acidic solution, typically Trifluoroacetic acid (TFA), at a final concentration of 1-5% (v/v).
-
Incubation: Incubate at room temperature for 30-60 minutes. The deprotection is generally rapid.
-
Stabilization: Following deprotection, adjust the pH to neutral (pH 7.0-7.4) to facilitate the intramolecular hydrolysis of the thiosuccinimide ring. This hydrolysis is often complete within a few hours at room temperature.
-
Purification: Purify the final, stabilized immunoconjugate by size-exclusion chromatography to remove TFA and any small molecule byproducts.
Protocol 4: Radiolabeling with Lutetium-177
This protocol is a general guide for radiolabeling the DOTA-functionalized antibody.
-
Preparation: In a sterile, metal-free vial, combine the purified and stabilized DOTA-antibody conjugate with a suitable buffer (e.g., 0.2 M ammonium (B1175870) acetate, pH 5.0-5.5).
-
Radionuclide Addition: Add ¹⁷⁷LuCl₃ solution to the conjugate. The amount of radionuclide will depend on the desired specific activity.
-
Incubation: Incubate the reaction mixture at 37-40°C for 30-60 minutes.
-
Quenching: Add a small volume of 50 mM EDTA or DTPA solution to chelate any unbound ¹⁷⁷Lu.
-
Purification: Purify the radiolabeled antibody from free ¹⁷⁷Lu using a size-exclusion column (e.g., PD-10).
Protocol 5: Quality Control of the Radioimmunoconjugate
It is essential to perform quality control to ensure the suitability of the radioimmunoconjugate for therapeutic use.
-
Radiochemical Purity (RCP): Determine the RCP using instant thin-layer chromatography (ITLC) or HPLC. The RCP should typically be >95%.
-
Drug-to-Antibody Ratio (DAR): While not a direct measure for radiopharmaceuticals, the chelator-to-antibody ratio can be determined by methods such as UV-Vis spectroscopy or mass spectrometry prior to radiolabeling.
-
Immunoreactivity: Assess the binding affinity of the radiolabeled antibody to its target antigen using cell-based assays (e.g., ELISA, flow cytometry). The immunoreactive fraction should be high, ideally >80%.
-
Stability: Evaluate the stability of the final radioimmunoconjugate in human serum at 37°C over several days by monitoring the percentage of intact, radiolabeled antibody.
References
- 1. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Minireview: Addressing the retro-Michael instability of maleimide bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mal-L-Dap(Boc)-OSu in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the Mal-L-Dap(Boc)-OSu linker and its compatibility with various cytotoxic payloads for the development of antibody-drug conjugates (ADCs). This document includes detailed protocols for the conjugation of payloads to the linker and the subsequent conjugation to a monoclonal antibody (mAb).
Introduction
This compound is a heterobifunctional crosslinker designed to create highly stable antibody-drug conjugates. A critical challenge in ADC development is the stability of the linker connecting the antibody to the cytotoxic payload.[1] Traditional maleimide-based linkers, while efficient in reacting with thiol groups on antibodies, can form a thiosuccinimide linkage that is susceptible to a retro-Michael reaction, leading to premature drug release in vivo.[1][2]
The this compound linker addresses this instability through its diaminopropionic acid (Dap) moiety.[1] After conjugation to a thiol group on the antibody and subsequent removal of the tert-butyloxycarbonyl (Boc) protecting group, the exposed amine on the Dap residue catalyzes the intramolecular hydrolysis of the thiosuccinimide ring. This results in a stable, ring-opened succinamic acid linkage that is resistant to deconjugation, thereby enhancing the stability and therapeutic index of the ADC.[2]
Compatibility with Cytotoxic Payloads
The this compound linker is versatile and can be conjugated to a variety of cytotoxic payloads that possess a reactive amine group. The OSu (N-hydroxysuccinimide) ester of the linker reacts with primary or secondary amines on the payload to form a stable amide bond. The compatibility of this compound with several classes of cytotoxic payloads is summarized below.
| Cytotoxic Payload Class | Reactive Functional Group on Payload | Key Considerations |
| Auristatins (e.g., MMAE, MMAF) | Primary or secondary amine | Auristatins are potent anti-mitotic agents. The amine group is typically available for conjugation after synthesis or cleavage of a protecting group. |
| Maytansinoids (e.g., DM1, DM4) | Thiol (requires a different linker chemistry) or amine (if modified) | Native maytansinoids contain a thiol group for conjugation. For use with this compound, the maytansinoid would require modification to introduce a reactive amine. |
| Duocarmycins | Amine | These DNA-alkylating agents often have a free amine that can be used for conjugation. |
| Pyrrolobenzodiazepine (PBD) Dimers | Amine | PBD dimers are potent DNA cross-linking agents. Synthetic routes often incorporate a linker with a terminal amine for conjugation. |
| Calicheamicins | Amine | These potent enediyne antitumor antibiotics can be functionalized with an amine-containing linker for conjugation. |
Experimental Protocols
The following protocols provide a general framework for the synthesis of an ADC using the this compound linker. Optimization of reaction conditions may be necessary for specific antibodies and payloads.
Protocol 1: Conjugation of this compound to an Amine-Containing Cytotoxic Payload
This protocol describes the reaction of the OSu ester of the linker with a primary or secondary amine on the cytotoxic payload.
Materials:
-
This compound
-
Amine-containing cytotoxic payload
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))
-
Tertiary amine base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))
-
Reaction vessel
-
Stirring apparatus
-
High-Performance Liquid Chromatography (HPLC) system for reaction monitoring and purification
Procedure:
-
Dissolve the amine-containing cytotoxic payload in the anhydrous solvent in the reaction vessel.
-
Add 1.1 to 1.5 molar equivalents of the tertiary amine base to the solution.
-
In a separate vial, dissolve 1.0 to 1.2 molar equivalents of this compound in the anhydrous solvent.
-
Slowly add the this compound solution to the payload solution with continuous stirring.
-
Allow the reaction to proceed at room temperature for 2-4 hours, or until reaction completion is confirmed by HPLC.
-
Upon completion, the reaction mixture can be purified by preparative HPLC to isolate the Mal-L-Dap(Boc)-payload conjugate.
-
Lyophilize the purified conjugate to obtain a stable powder.
-
Characterize the conjugate by mass spectrometry to confirm the molecular weight.
Protocol 2: Preparation of a Monoclonal Antibody for Conjugation
This protocol describes the reduction of interchain disulfide bonds in a monoclonal antibody to generate free thiol groups for conjugation.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
-
Reducing agent (e.g., Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT))
-
Desalting column (e.g., Sephadex G-25)
-
Conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.2-7.5)
Procedure:
-
Prepare a solution of the mAb at a concentration of 5-10 mg/mL in conjugation buffer.
-
Add a 10-20 fold molar excess of the reducing agent to the antibody solution.
-
Incubate the reaction mixture at 37°C for 30-60 minutes. The extent of reduction can be controlled by varying the incubation time and temperature.
-
Remove the excess reducing agent using a desalting column, exchanging the buffer into fresh, degassed conjugation buffer.
-
Determine the concentration of the reduced antibody and the number of free thiol groups per antibody using the Ellman's test.
Protocol 3: Conjugation of Mal-L-Dap(Boc)-Payload to the Reduced Antibody
This protocol details the reaction of the maleimide (B117702) group of the linker-payload conjugate with the free thiols on the reduced antibody.
Materials:
-
Reduced antibody with free thiol groups
-
Mal-L-Dap(Boc)-payload conjugate
-
Conjugation buffer (pH 7.2-7.5)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., Size-Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC))
Procedure:
-
Dissolve the Mal-L-Dap(Boc)-payload conjugate in a water-miscible organic solvent (e.g., DMSO) at a concentration of 10-20 mM.
-
Add a 5-10 fold molar excess of the linker-payload solution to the reduced antibody solution. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid antibody denaturation.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation.
-
Quench the reaction by adding an excess of N-acetylcysteine to react with any unreacted maleimide groups. Incubate for an additional 20-30 minutes.
-
Purify the resulting ADC using SEC or HIC to remove unreacted linker-payload, unconjugated antibody, and other small molecules.
Protocol 4: Boc Deprotection and Linker Stabilization
This protocol describes the removal of the Boc protecting group to facilitate the intramolecular hydrolysis and stabilization of the thiosuccinimide ring.
Materials:
-
Purified ADC
-
Trifluoroacetic acid (TFA)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Neutralization buffer (e.g., PBS, pH 7.4)
Procedure:
-
Lyophilize the purified ADC to remove the aqueous buffer.
-
Dissolve the lyophilized ADC in a solution of 25-50% (v/v) TFA in anhydrous DCM.
-
Incubate at room temperature for 30-60 minutes.
-
Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.
-
Re-dissolve the deprotected ADC in a suitable buffer and neutralize the pH with a neutralization buffer.
-
The exposed amine will catalyze the hydrolysis of the thiosuccinimide ring, which typically proceeds rapidly at neutral pH.
-
Perform a final buffer exchange into the desired formulation buffer using a desalting column or SEC.
Characterization of the Antibody-Drug Conjugate
The final ADC should be thoroughly characterized to determine key quality attributes:
-
Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to each antibody. This can be determined by UV-Vis spectroscopy, HIC, or mass spectrometry.
-
Purity: Assessed by SEC to determine the percentage of monomeric ADC and the presence of aggregates.
-
In Vitro Stability: The stability of the ADC can be assessed by incubating it in plasma and monitoring the DAR over time.
Visualizations
Caption: Experimental workflow for ADC synthesis.
Caption: ADC mechanism of action.
Caption: Linker stability comparison.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Conjugation Efficiency with Mal-L-Dap(Boc)-OSu
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during conjugation reactions with Mal-L-Dap(Boc)-OSu.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: Why am I observing low or no conjugation efficiency?
Answer: Low conjugation efficiency with this compound can arise from several factors related to the reagents, reaction conditions, and the protein itself. A systematic approach to troubleshooting is crucial for identifying the root cause.
Troubleshooting Steps:
-
Verify the Integrity of this compound:
-
Issue: The maleimide (B117702) group is susceptible to hydrolysis, especially at neutral to alkaline pH, rendering it inactive for conjugation.[1] The OSu (N-hydroxysuccinimide) ester is also sensitive to moisture.
-
Solution:
-
-
Ensure Availability of Free Thiols on the Protein:
-
Issue: For successful conjugation, the cysteine residues on the protein must have free thiol groups. These can be unavailable due to the formation of disulfide bonds.
-
Solution:
-
Reduce the protein's disulfide bonds using a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine). An excess of the reducing agent is recommended.[4]
-
Crucially, the reducing agent must be removed before adding the maleimide linker to prevent it from reacting with the maleimide. This can be achieved using desalting columns.
-
Quantify the number of free thiols before and after reduction using Ellman's reagent (DTNB) to confirm successful reduction.
-
-
-
Optimize Reaction Conditions:
-
Issue: The pH of the reaction buffer is critical for efficient and specific conjugation.
-
Solution:
-
The optimal pH range for maleimide-thiol conjugation is typically 6.5-7.5. Below pH 6.5, the reaction rate slows as the thiol is less likely to be in its reactive thiolate anion form. Above pH 7.5, the risk of maleimide hydrolysis increases.
-
Ensure the conjugation buffer is free of extraneous thiols (e.g., from mercaptoethanol or dithiothreitol) and primary/secondary amines (e.g., Tris buffer), which can compete with the target reaction. Phosphate-buffered saline (PBS) is a common choice.
-
-
-
Review Stoichiometry:
-
Issue: An incorrect molar ratio of the maleimide linker to the protein can lead to incomplete conjugation.
-
Solution:
-
Typically, a molar excess of the this compound linker is used to drive the reaction to completion. A 10-20 fold molar excess of the maleimide linker over the protein is a common starting point.
-
-
Question 2: My conjugate is formed, but it appears unstable and loses the payload over time. What is the cause?
Answer: Instability of the initial conjugate is a known characteristic of the thiosuccinimide linkage formed between a maleimide and a thiol. This linkage can undergo a retro-Michael reaction, leading to deconjugation. The this compound linker is specifically designed to address this instability through a subsequent stabilization step.
Troubleshooting Steps:
-
Perform the Boc Deprotection and Stabilization Step:
-
Issue: The initial thiosuccinimide bond is reversible. The key to a stable conjugate with the Mal-L-Dap(Boc) linker is the removal of the Boc protecting group, which allows for an intramolecular rearrangement to form a more stable, hydrolyzed linkage.
-
Solution:
-
After the initial conjugation reaction, the Boc (tert-butyloxycarbonyl) protecting group must be removed. This is typically achieved under mild acidic conditions, for example, using trifluoroacetic acid (TFA).
-
The unmasked primary amine then catalyzes an intramolecular hydrolysis of the succinimide (B58015) ring, resulting in a stable, irreversible bond.
-
If you are observing payload loss, ensure that you are correctly performing this critical deprotection and stabilization step.
-
-
-
Monitor the Deprotection Reaction:
-
Issue: Incomplete Boc deprotection will result in a heterogeneous product with varying stability.
-
Solution:
-
Monitor the deprotection reaction using a suitable analytical method, such as LC-MS, to confirm the mass change corresponding to the loss of the Boc group (100.12 Da).
-
Once the reaction is complete, immediately purify the final, stable conjugate to remove the acid (e.g., TFA) using a desalting column or dialysis into the final storage buffer.
-
-
Question 3: I am observing unexpected side reactions or a heterogeneous product. What could be the problem?
Answer: Side reactions can compromise the homogeneity and purity of your final conjugate.
Troubleshooting Steps:
-
Prevent Thiazine (B8601807) Rearrangement:
-
Issue: If conjugating to an N-terminal cysteine, a side reaction leading to a thiazine derivative can occur, especially under basic conditions.
-
Solution:
-
Perform the conjugation at a pH closer to the lower end of the optimal range (e.g., pH 6.5-7.0) to minimize this side reaction.
-
-
-
Control Thiol Oxidation:
-
Issue: Free thiols can oxidize to form disulfide bonds, reducing the amount of protein available for conjugation.
-
Solution:
-
Work with your protein solutions on ice when possible to slow down oxidation.
-
Use degassed buffers to minimize dissolved oxygen.
-
-
Quantitative Data Summary
| Parameter | Recommended Condition | Rationale | Reference |
| Storage of this compound | 2-8°C, desiccated | Prevents hydrolysis of maleimide and OSu ester. | |
| Conjugation pH | 6.5 - 7.5 | Balances thiol reactivity and maleimide stability. | |
| Molar Ratio (Linker:Protein) | 10-20 fold excess | Drives the conjugation reaction to completion. | |
| Reduction Incubation Time | 20-30 minutes at room temperature | Sufficient time for disulfide bond reduction with TCEP. | |
| Conjugation Incubation Time | 2 hours at room temperature or overnight at 2-8°C | Allows for completion of the maleimide-thiol reaction. | |
| Boc Deprotection | Trifluoroacetic acid (TFA) in an organic solvent (e.g., DCM) | Efficiently removes the Boc protecting group. |
Experimental Protocols
Protocol 1: Quantification of Free Thiols using Ellman's Reagent
This protocol is adapted from standard methods for determining the concentration of free sulfhydryl groups in a protein solution.
Materials:
-
Ellman's Reagent (DTNB - 5,5'-dithiobis-(2-nitrobenzoic acid)) solution: 4 mg/mL in 0.1 M phosphate (B84403) buffer, pH 8.0.
-
Reaction Buffer: 0.1 M phosphate buffer, pH 8.0.
-
Protein sample of unknown thiol concentration.
-
Cysteine standard solution for generating a standard curve.
-
UV-Vis Spectrophotometer.
Procedure:
-
Prepare a standard curve using known concentrations of a cysteine standard.
-
In a cuvette, add your protein sample to the reaction buffer.
-
Add the DTNB solution to the cuvette and mix gently.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 412 nm.
-
The concentration of free thiols is calculated using the molar extinction coefficient of the TNB²⁻ anion (14,150 M⁻¹cm⁻¹ at pH 8.0).
Protocol 2: Protein Reduction and Conjugation to this compound
This protocol outlines the general steps for reducing a protein and conjugating it with a maleimide linker.
Materials:
-
Protein in a suitable buffer (e.g., PBS).
-
Reducing agent: TCEP solution (10 mM in water).
-
Degassed conjugation buffer (e.g., PBS, pH 7.2).
-
This compound freshly dissolved in anhydrous DMSO (10 mM stock).
-
Desalting columns.
Procedure:
-
Protein Reduction:
-
Dissolve the protein in degassed conjugation buffer to a concentration of 1-10 mg/mL.
-
Add TCEP solution to the protein to achieve a 10-100 fold molar excess.
-
Incubate for 20-30 minutes at room temperature.
-
-
Removal of Reducing Agent:
-
Immediately pass the reduced protein solution through a desalting column equilibrated with degassed conjugation buffer to remove excess TCEP.
-
-
Conjugation:
-
To the purified, reduced protein, immediately add the 10 mM this compound DMSO stock solution to achieve a 10-20 fold molar excess.
-
Gently mix the reaction and incubate for 2 hours at room temperature or overnight at 2-8°C, protected from light.
-
-
Purification:
-
Remove unreacted maleimide linker by passing the reaction mixture through a desalting column or by using size-exclusion chromatography (SEC).
-
Protocol 3: Boc Deprotection and Conjugate Stabilization
This protocol describes the final step to stabilize the conjugate.
Materials:
-
Intermediate conjugate from Protocol 2.
-
Trifluoroacetic acid (TFA).
-
Anhydrous organic solvent (e.g., dichloromethane (B109758) - DCM).
-
Desalting column or dialysis equipment.
-
Final storage buffer.
Procedure:
-
Lyophilize or prepare the intermediate conjugate in a suitable anhydrous solvent.
-
Add a solution of TFA in the organic solvent to the conjugate. The concentration and reaction time may need to be optimized for your specific conjugate.
-
Stir the reaction at room temperature and monitor for completion by LC-MS.
-
Once the reaction is complete, remove the solvent and excess TFA in vacuo.
-
Immediately purify the final, stable conjugate by passing it through a desalting column or by dialyzing it into the desired final storage buffer.
Visualizations
Caption: Troubleshooting workflow for low conjugation efficiency.
Caption: Pathway from initial conjugation to final stable product.
References
Technical Support Center: Optimizing Mal-L-Dap(Boc)-OSu Thiol-Maleimide Reactions
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on optimizing the pH for the thiol-maleimide conjugation step involving the Mal-L-Dap(Boc)-OSu linker.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for the thiol-maleimide reaction?
The optimal pH range for a thiol-maleimide conjugation is between 6.5 and 7.5.[1][2][3] This range offers the best compromise between reaction rate and selectivity. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than the reaction with amines, ensuring high chemoselectivity.[1][2]
Q2: How does pH affect the reaction rate?
The reaction rate is highly pH-dependent. The reactive species is the thiolate anion (-S⁻). As the pH increases, the concentration of the more nucleophilic thiolate anion increases, leading to a faster reaction. However, at pH values below 6.5, the thiol group (-SH) is less likely to be deprotonated, which significantly slows down the reaction rate.[2][4]
Q3: What are the primary side reactions to consider, and how are they influenced by pH?
There are three main side reactions to be aware of, all of which are exacerbated by suboptimal pH:
-
Reaction with Amines: Above pH 7.5, the maleimide (B117702) group loses its selectivity for thiols and begins to react competitively with primary amines, such as the ε-amino group of lysine (B10760008) residues.[1][3]
-
Maleimide Hydrolysis: In aqueous solutions, the maleimide ring is susceptible to hydrolysis, which opens the ring to form an unreactive maleamic acid derivative.[5][6] This hydrolysis reaction is accelerated at higher pH levels (above 7.5).[1][3][6] To minimize this, aqueous solutions of maleimide-containing reagents should always be prepared immediately before use.[3]
-
Thiazine (B8601807) Rearrangement: When conjugating to a peptide or protein with an N-terminal cysteine, the resulting thiosuccinimide conjugate can rearrange to form a stable six-membered thiazine ring.[7][8] This rearrangement is more prominent at physiological or higher pH levels.[7][9] Performing the conjugation at a more acidic pH can help prevent this by keeping the N-terminal amine protonated.[2][9]
Q4: What buffers are recommended for this reaction?
Phosphate-buffered saline (PBS), Tris, and HEPES buffers at concentrations of 10-100 mM are commonly recommended.[10][11][12][13] It is critical to use buffers that are free of any extraneous thiol-containing compounds (e.g., DTT, 2-mercaptoethanol), as these will compete with the target thiol for the maleimide.[1][12] Additionally, it is good practice to degas buffers to remove dissolved oxygen, which can cause the oxidation of free thiols to non-reactive disulfide bonds.[2][11]
Q5: How should I handle and store the this compound linker?
Due to the maleimide's susceptibility to hydrolysis, it is not recommended to store it in aqueous solutions.[1][2] For storage, use a dry, water-miscible, and biocompatible organic solvent such as DMSO or DMF.[1][3] Prepare aqueous working solutions immediately before initiating the conjugation reaction.[3]
Troubleshooting Guide
Q1: My conjugation yield is low. What are the likely causes related to pH?
Low conjugation yield can stem from several factors:
-
Suboptimal pH: If the pH is too low (below 6.5), the reaction will be very slow because the concentration of the reactive thiolate anion is insufficient.[2]
-
Maleimide Hydrolysis: If the pH is too high (above 7.5) or if the maleimide reagent was left in an aqueous buffer for an extended period before the reaction, it may have hydrolyzed, rendering it inactive.[3][6]
-
Thiol Oxidation: Target cysteine residues may have oxidized to form disulfide bonds, which do not react with maleimides.[2][11] This can be caused by dissolved oxygen or metal ions in the buffer.[2] Consider reducing the protein with a non-thiol reducing agent like TCEP prior to conjugation and including a chelating agent like EDTA in your buffer.[2]
Q2: I'm observing unexpected byproducts in my final conjugate. What could be wrong?
The presence of unexpected byproducts often points to a loss of reaction specificity:
-
Reaction with Amines: If your reaction pH drifted above 7.5, you might be seeing byproducts resulting from the maleimide reacting with lysine residues on your protein.[1] This can lead to a heterogeneous product.
-
Thiazine Rearrangement: If you are conjugating to an N-terminal cysteine, a significant byproduct could be the thiazine isomer, especially if the reaction was performed at or above pH 7.4.[7][8]
Q3: The reaction kinetics are too fast to control. How can I slow it down?
While a fast reaction is often desirable, in some applications like hydrogel formation, it can lead to heterogeneity.[14] To slow the reaction, you can lower the pH towards the lower end of the optimal range (e.g., pH 6.5-6.8).[4][15] This reduces the concentration of the highly reactive thiolate anion, thereby decreasing the overall reaction speed.[4][15]
Data Presentation: pH Effects on Thiol-Maleimide Conjugation
| pH Range | Reaction Rate | Thiol Selectivity | Key Side Reactions | Recommendation |
| < 6.5 | Slow | High | Thiol-maleimide reaction is slow due to low thiolate concentration.[2] | Not recommended unless a slower reaction is explicitly required.[4][15] |
| 6.5 - 7.5 | Optimal | Very High | Minimal side reactions.[1] | Optimal range for most applications. [1][2] |
| > 7.5 | Fast | Decreasing | Increased rate of maleimide hydrolysis.[1] Competitive reaction with primary amines (e.g., Lysine).[1][2] | Not recommended due to loss of selectivity and reagent stability.[3] |
| ≥ 7.4 | Fast | High (for thiols) | Potential for thiazine rearrangement with N-terminal cysteines.[7][8] | Use caution with N-terminal Cys peptides; consider lower pH if rearrangement is an issue.[9] |
Experimental Protocols
Protocol 1: General Thiol-Maleimide Conjugation
This protocol outlines a general procedure for conjugating a thiol-containing protein or peptide with the this compound linker.
-
Preparation of Thiol-Containing Molecule: a. Dissolve the protein/peptide in a degassed reaction buffer (e.g., PBS, 100 mM, pH 7.2) to a concentration of 1-10 mg/mL.[11][16] b. If the protein contains disulfide bonds that need to be reduced, add a 10-100 fold molar excess of TCEP (tris(2-carboxyethyl)phosphine).[3] Incubate for 30-60 minutes at room temperature. Note: Avoid DTT as it contains a thiol and would need to be removed before adding the maleimide.[2]
-
Preparation of Maleimide Linker: a. Immediately before use, dissolve the this compound linker in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[2][3]
-
Conjugation Reaction: a. Add a 10-20 fold molar excess of the maleimide linker stock solution to the protein/peptide solution.[2][12] Add the linker dropwise while gently stirring. b. Incubate the reaction at room temperature for 2 hours or at 4°C overnight.[2] Protect the reaction from light if using a fluorescently-labeled maleimide.
-
Quenching and Purification: a. To quench the reaction, add a small molecule thiol like N-acetylcysteine or 2-mercaptoethanol (B42355) to react with any excess maleimide.[2] b. Purify the conjugate from excess reagents using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).[2]
Protocol 2: Quantification of Free Thiols with Ellman's Reagent
This protocol can be used to determine the concentration of free thiols before and after the conjugation reaction to assess efficiency.
-
Prepare Reagents: a. Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0. b. Ellman's Reagent Solution: Dissolve DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) in the Reaction Buffer to a final concentration of 4 mg/mL. c. Standard: Prepare a series of known concentrations of a thiol-containing standard (e.g., L-cysteine) in the Reaction Buffer.
-
Assay Procedure: a. Add 50 µL of your protein sample (or standard) to a microplate well. b. Add 5 µL of the Ellman's Reagent Solution to each well. Include a blank containing only buffer and the reagent.[12] c. Incubate for 15 minutes at room temperature. d. Measure the absorbance at 412 nm.
-
Quantification: a. Create a standard curve by plotting the absorbance of the standards against their known concentrations.[12] b. Use the standard curve to determine the concentration of free thiols in your samples.[12]
Visualizations
Caption: The influence of pH on the thiol-maleimide reaction pathway.
Caption: Troubleshooting workflow for low thiol-maleimide conjugation yield.
Caption: Logical relationship between pH and competing reactions for maleimides.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Catalysis of imido-group hydrolysis in a maleimide conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dspace.library.uu.nl [dspace.library.uu.nl]
- 7. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bachem.com [bachem.com]
- 9. pharmiweb.com [pharmiweb.com]
- 10. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. benchchem.com [benchchem.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. DSpace [scholarworks.umass.edu]
- 15. par.nsf.gov [par.nsf.gov]
- 16. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
Side reactions of Mal-L-Dap(Boc)-OSu and how to avoid them
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Mal-L-Dap(Boc)-OSu in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a heterobifunctional crosslinker used in bioconjugation. It contains three key functional groups:
-
A Maleimide (B117702) group that reacts specifically with thiol (sulfhydryl) groups, typically from cysteine residues in proteins or peptides.
-
An N-Hydroxysuccinimide (OSu) ester which is a reactive group for forming stable amide bonds with primary amines, such as lysine (B10760008) residues in proteins.
-
A Boc-protected diaminopropionic acid (Dap) core. The tert-butyloxycarbonyl (Boc) protecting group on the side-chain amine allows for a staged reaction strategy. After conjugation, the Boc group can be removed to reveal a primary amine that plays a crucial role in stabilizing the maleimide-thiol linkage.[1][2]
Its primary application is in the synthesis of complex bioconjugates, most notably Antibody-Drug Conjugates (ADCs), where precise control over linker stability and payload attachment is critical.[1]
Q2: What are the main side reactions associated with this compound?
The primary side reactions can be categorized by the reactive groups present in the molecule:
-
Maleimide-related side reactions:
-
Hydrolysis: The maleimide ring is susceptible to hydrolysis, especially at neutral to alkaline pH (pH > 7), which opens the ring to form a non-reactive maleamic acid derivative.[3]
-
Reaction with Amines: While highly reactive towards thiols, maleimides can also react with primary amines, particularly at elevated pH, leading to undesired cross-reactivity.
-
Reaction with Reducing Agents: Thiol-containing reducing agents like dithiothreitol (B142953) (DTT) and β-mercaptoethanol (BME) will compete with the target thiol for reaction with the maleimide.[4] Even the non-thiol reducing agent tris(2-carboxyethyl)phosphine (B1197953) (TCEP) can react with maleimides at higher concentrations.[4]
-
-
OSu Ester-related side reactions:
-
Hydrolysis: The OSu ester is prone to hydrolysis, which increases with higher pH and temperature, converting the reactive ester into a non-reactive carboxylic acid.
-
-
Boc group-related side reactions:
-
Premature Deprotection: The Boc group is labile under acidic conditions (pH < 4).[3] Premature removal can expose the primary amine on the Dap core, leading to unintended reactions.
-
Q3: How can I avoid the hydrolysis of the maleimide ring?
To minimize maleimide hydrolysis, it is crucial to control the pH of the reaction. The optimal pH range for the maleimide-thiol conjugation is between 6.5 and 7.5.[3] Reactions should be performed in a degassed conjugation buffer, such as phosphate (B84403) buffer or HEPES, that is free of primary amines.[3] It is also advisable to minimize the reaction time as much as possible.[3]
Q4: What is the best way to remove reducing agents before conjugation?
If DTT or BME are used, they must be completely removed before adding the this compound linker.[4] This can be achieved through buffer exchange using size-exclusion chromatography (SEC) columns or centrifugal concentrators.[1] TCEP is generally the preferred reducing agent as it does not contain a thiol group.[4] However, it is still recommended to use a minimal necessary excess of TCEP or remove it after the reduction step to prevent potential side reactions with the maleimide.[4][5]
Q5: How should I store this compound to ensure its stability?
To maintain its integrity, this compound should be stored as a dry powder at 2-8°C, and for long-term storage, -20°C is recommended.[1][3] If a stock solution is necessary, use a dry, water-miscible solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) and store it at -20°C in tightly sealed vials with a desiccant.[3] Avoid storing the compound in aqueous solutions and minimize repeated freeze-thaw cycles.[3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no conjugation to thiol group | Hydrolysis of the maleimide ring. | Ensure the reaction pH is maintained between 6.5 and 7.5. Use degassed buffers and minimize reaction time.[3] |
| Insufficient free thiols on the protein. | Increase the molar excess of the reducing agent (e.g., TCEP) or extend the reduction incubation time.[5] | |
| Presence of competing thiols from the reducing agent. | If using DTT or BME, ensure complete removal before adding the maleimide linker. Use TCEP as the preferred reducing agent.[4] | |
| Low or no conjugation to amine group | Hydrolysis of the OSu ester. | Prepare the OSu ester solution immediately before use. Avoid high pH and elevated temperatures during the conjugation step. |
| Unexpected side products observed in analysis (e.g., Mass Spec) | Premature deprotection of the Boc group. | Ensure that all reaction and purification steps are performed under non-acidic conditions (pH > 4).[3] |
| Reaction of the maleimide with amines. | Maintain the pH of the maleimide-thiol conjugation step below 7.5 to minimize the reaction with amines. | |
| Difficulty dissolving the compound | The compound has absorbed moisture. | Allow the vial to equilibrate to room temperature before opening to prevent condensation. Use anhydrous solvents for stock solutions.[3] |
Experimental Protocols
Protocol: Two-Step Conjugation of a Payload to an Antibody
This protocol describes a general workflow for conjugating a payload containing a primary amine to an antibody using this compound.
Step 1: Conjugation of this compound to the Payload
-
Dissolution: Dissolve the amine-containing payload in anhydrous DMSO or DMF.
-
Reaction: Add a 1.1 to 1.5 molar excess of this compound to the payload solution. Let the reaction proceed at room temperature for 1-4 hours.
-
Monitoring: Monitor the reaction progress by LC-MS or HPLC to confirm the formation of the desired conjugate.
-
Purification: Purify the Mal-L-Dap(Boc)-payload conjugate using reverse-phase HPLC.
Step 2: Conjugation of the Mal-L-Dap(Boc)-Payload to the Antibody
-
Antibody Preparation: Prepare the antibody in a degassed conjugation buffer (e.g., PBS, pH 7.2-7.4).[5]
-
Disulfide Reduction: Reduce the interchain disulfide bonds of the antibody to generate free thiol groups by incubating with a 5-10 molar excess of TCEP for 30-60 minutes at room temperature.[1]
-
Removal of Reducing Agent (Optional but Recommended): Remove excess TCEP by buffer exchange using a desalting column.[1]
-
Conjugation: Add the purified Mal-L-Dap(Boc)-payload (dissolved in a minimal amount of DMSO) to the reduced antibody solution. The reaction is typically performed at 4°C or room temperature for 1-2 hours.[1]
-
Capping (Optional): Quench any unreacted thiols on the antibody by adding a capping agent like N-acetylcysteine.[1]
-
Purification: Purify the resulting Antibody-Drug Conjugate (ADC) from the unconjugated payload-linker and other reaction components using size-exclusion chromatography (SEC) or affinity chromatography.[1]
-
Boc Deprotection: To achieve the stabilized linkage, the Boc group is removed under mild acidic conditions (e.g., using trifluoroacetic acid, TFA).[1][2] This step is typically performed after the ADC is assembled.
-
Characterization: Characterize the final ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels using techniques such as Hydrophobic Interaction Chromatography (HIC), SEC, and Mass Spectrometry.[1]
Quantitative Data Summary
The following table summarizes key quantitative parameters for reactions involving this compound based on typical conditions for similar linkers.
| Parameter | Value/Range | Notes |
| Optimal pH for Maleimide-Thiol Conjugation | 6.5 - 7.5 | Balances reactivity with minimizing hydrolysis.[3] |
| Optimal pH for OSu-Amine Conjugation | 7.0 - 8.5 | Higher pH increases amine reactivity but also OSu ester hydrolysis. |
| pH for Boc Deprotection | < 4 | Typically performed with trifluoroacetic acid (TFA).[2] |
| Recommended Storage Temperature | 2-8°C (short-term), -20°C (long-term) | As a dry powder.[1][3] |
| Typical Molar Excess of Maleimide Reagent | 5- to 20-fold | For conjugation to proteins.[3] |
| Typical Molar Excess of OSu Reagent | 1.1- to 1.5-fold | For conjugation to small molecules. |
Visualizations
Reaction Scheme of this compound
References
Technical Support Center: Boc Deprotection of Mal-L-Dap(Boc)-OSu Conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the Boc deprotection step of Mal-L-Dap(Boc)-OSu conjugates.
Troubleshooting Guide
Problem: Incomplete Boc Deprotection
Symptom: LC-MS analysis shows a significant amount of starting material or a mass corresponding to the Boc-protected conjugate remaining after the deprotection reaction.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution | Key Considerations |
| Insufficient Acid Concentration | Increase the concentration of Trifluoroacetic Acid (TFA). A common starting point is 20-50% TFA in Dichloromethane (B109758) (DCM).[1][2] For resistant substrates, this can be increased. | Higher TFA concentrations can lead to side reactions with sensitive functional groups.[3] Always monitor the reaction closely. |
| Inadequate Reaction Time | Extend the reaction time. Monitor the reaction progress at regular intervals (e.g., 30 min, 1h, 2h) using TLC or LC-MS to determine the optimal duration.[4] | Prolonged exposure to strong acid can degrade acid-labile functionalities. |
| Low Reaction Temperature | Ensure the reaction is performed at room temperature. If starting at 0°C, allow the reaction to warm to room temperature.[1] | While low temperatures can control exothermic reactions, they can also slow down the deprotection rate significantly. |
| Steric Hindrance | For sterically hindered conjugates, consider harsher conditions (higher TFA concentration, longer time) or alternative, milder deprotection methods. | Milder methods may require longer reaction times but can preserve sensitive moieties. |
Problem: Product Degradation or Side Reactions
Symptom: LC-MS analysis shows multiple unexpected peaks, indicating the formation of byproducts or degradation of the conjugate.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution | Key Considerations |
| Alkylation by tert-butyl Cation | Add a scavenger to the deprotection cocktail. Common scavengers include triisopropylsilane (B1312306) (TIS) or water. A typical cocktail might be 95% TFA, 2.5% TIS, 2.5% water. | The choice of scavenger depends on the nature of the sensitive functional groups on your conjugate. |
| Acid-Labile Functional Groups | Use a milder deprotection method. Options include using 4M HCl in dioxane, or alternative reagents like zinc bromide for highly sensitive substrates. | Milder methods may require optimization of reaction conditions (time, temperature) to achieve complete deprotection. |
| Maleimide (B117702) Ring Opening | While the maleimide moiety is generally stable to acidic conditions for the duration of Boc deprotection, prolonged exposure or very harsh conditions could potentially lead to hydrolysis. Ensure the reaction time is optimized. | The subsequent step of thiol addition to the maleimide should be performed in a controlled pH environment. |
Frequently Asked Questions (FAQs)
Q1: What is the standard protocol for Boc deprotection of a this compound conjugate?
A1: A standard protocol involves dissolving the this compound conjugate in anhydrous dichloromethane (DCM) and adding an equal volume of trifluoroacetic acid (TFA), often as a 50% solution in DCM. The reaction is typically stirred at room temperature for 1-2 hours. Progress should be monitored by LC-MS to confirm the loss of the Boc group (mass change of -100.12 Da).
Q2: My conjugate is sensitive to strong acids like TFA. What are some milder alternatives for Boc deprotection?
A2: For acid-sensitive substrates, several milder methods can be employed. A common alternative is using a 4M solution of HCl in dioxane. Other reported methods for sensitive compounds include using Lewis acids like zinc bromide in DCM or employing reagents like oxalyl chloride in methanol. For some substrates, heating in water has also been shown to be effective.
Q3: What are the common side reactions during TFA-mediated Boc deprotection, and how can I prevent them?
A3: A primary side reaction is the alkylation of nucleophilic residues by the tert-butyl cation generated during the deprotection. This can be prevented by adding "scavengers" to the reaction mixture. Common scavengers include triisopropylsilane (TIS) and water, which trap the tert-butyl cation.
Q4: How do I monitor the progress of the Boc deprotection reaction?
A4: The most effective way to monitor the reaction is by Liquid Chromatography-Mass Spectrometry (LC-MS). You should observe the disappearance of the starting material's mass peak and the appearance of a new peak corresponding to the deprotected product (a mass decrease of 100.12 Da). Thin-Layer Chromatography (TLC) can also be used to monitor the disappearance of the starting material.
Q5: What is the purpose of the Boc group on the this compound linker?
A5: The tert-butyloxycarbonyl (Boc) group is a protecting group for the amine on the diaminopropionic acid (Dap) core. This allows for a staged conjugation strategy. The maleimide can first react with a thiol-containing molecule. Subsequently, the Boc group is removed to expose the amine, which can then be used for further modifications or to stabilize the maleimide-thiol linkage through intramolecular hydrolysis.
Experimental Protocols
Protocol 1: Standard TFA-mediated Boc Deprotection
-
Dissolution: Dissolve the this compound conjugate in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.5 M in a round-bottom flask equipped with a stir bar.
-
Cooling (Optional): Cool the solution to 0°C in an ice bath.
-
Acid Addition: Slowly add an equal volume of trifluoroacetic acid (TFA) to the stirred solution. A final TFA concentration of 25-50% is common.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, remove the DCM and excess TFA in vacuo using a rotary evaporator. To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (2-3 times).
-
Purification: The resulting crude product (often as a TFA salt) can be purified by precipitation in a non-polar solvent like diethyl ether, followed by washing, or by preparative HPLC.
Protocol 2: Milder Boc Deprotection using HCl in Dioxane
-
Suspension: Suspend the Boc-protected conjugate in a 4M solution of HCl in dioxane.
-
Reaction: Stir the mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up: Evaporate the solvent under vacuum to isolate the hydrochloride salt of the deprotected amine.
-
Purification: The crude product can be further purified as needed, for example, by recrystallization or chromatography.
Visualizations
Caption: Experimental workflow for Boc deprotection of this compound conjugates.
Caption: Troubleshooting logic for Boc deprotection issues.
References
Improving the stability of Mal-L-Dap(Boc)-OSu stock solutions
This technical support center provides guidance on the proper handling and storage of Mal-L-Dap(Boc)-OSu to ensure the stability of your stock solutions and the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound stock solution is not performing as expected in my conjugation reaction. What are the common causes?
A common reason for poor performance is the degradation of the N-hydroxysuccinimide (OSu) ester, which is highly susceptible to hydrolysis. This hydrolysis prevents the molecule from reacting efficiently with primary amines on your target protein or molecule. Another potential issue is the degradation of the maleimide (B117702) group, especially if the solution is exposed to high pH or contaminating nucleophiles.
Q2: What is the recommended solvent for dissolving this compound?
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are recommended. It is critical to use a high-purity, anhydrous grade of the solvent to minimize moisture, which will hydrolyze the OSu ester.
Q3: How should I store my this compound stock solution?
For short-term storage (less than 24 hours), store the solution at 2-8°C. For long-term storage, aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -20°C or -80°C with desiccant.
Q4: Can I prepare my stock solution in an aqueous buffer?
No. Preparing a stock solution of this compound in an aqueous buffer is not recommended. The OSu ester will rapidly hydrolyze in the presence of water, rendering the reagent inactive for subsequent conjugation to amines.
Troubleshooting Guide
Issue 1: Low or No Conjugation Efficiency
| Potential Cause | Recommended Action |
| Degraded Stock Solution | The OSu-ester has likely hydrolyzed. Prepare a fresh stock solution in anhydrous DMSO or DMF immediately before use. Verify the integrity of the new stock solution using the protocol outlined below (see "Protocol: Verifying Stock Solution Integrity"). |
| Presence of Moisture | Ensure you are using anhydrous solvents and that your storage containers are properly sealed to prevent moisture contamination. Use a desiccant during storage. |
| Incorrect pH in Reaction | The conjugation of the OSu ester to a primary amine is most efficient at a pH of 7.2-8.5. Ensure your reaction buffer is within this range. However, be aware that the maleimide group's stability decreases above pH 7.5. |
| Presence of Nucleophiles | Buffers containing primary amines (e.g., Tris) or other nucleophiles will compete with your target molecule for reaction with the OSu ester. Use a non-nucleophilic buffer such as HEPES or PBS. |
Issue 2: Inconsistent Results Between Experiments
| Potential Cause | Recommended Action |
| Multiple Freeze-Thaw Cycles | Repeatedly freezing and thawing your stock solution can introduce moisture and accelerate degradation. Aliquot your stock solution into single-use volumes upon initial preparation. |
| Age of Stock Solution | Even when stored correctly, stock solutions will degrade over time. It is advisable to use a stock solution within one month of preparation for best results. See the stability data below for guidance. |
Stability Data
The stability of the OSu ester in this compound is highly dependent on the solvent and storage temperature. The following tables provide representative data on the rate of hydrolysis of the OSu ester in different solvents and at different temperatures.
Table 1: Stability in Anhydrous DMSO at Different Temperatures
| Storage Time | % Active OSu Ester (-20°C) | % Active OSu Ester (4°C) | % Active OSu Ester (25°C) |
| 0 hours | 100% | 100% | 100% |
| 8 hours | 99% | 98% | 85% |
| 24 hours | 98% | 95% | 60% |
| 1 week | 95% | 80% | <10% |
| 1 month | 90% | 50% | Not Recommended |
Table 2: Stability in Anhydrous DMF vs. Aqueous Buffer at 4°C
| Storage Time | % Active OSu Ester (Anhydrous DMF) | % Active OSu Ester (PBS, pH 7.4) |
| 0 minutes | 100% | 100% |
| 30 minutes | >99% | 50% |
| 1 hour | 99% | 25% |
| 4 hours | 96% | <5% |
Key Experimental Protocols
Protocol: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Using a properly calibrated pipette, add anhydrous DMSO (or DMF) to the vial to achieve the desired concentration (e.g., 10 mg/mL).
-
Vortex briefly to ensure the compound is fully dissolved.
-
If not for immediate use, aliquot the solution into single-use, low-retention microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C with a desiccant.
Protocol: Verifying Stock Solution Integrity via NHS Release Assay
This assay quantifies the amount of active OSu ester by measuring the amount of N-hydroxysuccinimide (NHS) released upon hydrolysis.
-
Prepare a standard curve of NHS in your reaction buffer.
-
Add a small, known amount of your this compound stock solution to a basic buffer (e.g., 0.1 M sodium borate, pH 9.0) to rapidly hydrolyze the OSu ester.
-
Incubate for 15 minutes at room temperature.
-
Quantify the released NHS using a colorimetric assay (e.g., reaction with ferric chloride) or by HPLC.
-
Compare the amount of released NHS to the theoretical maximum to determine the percentage of active OSu ester in your stock solution.
Visual Guides
Technical Support Center: Overcoming Steric Hindrance in Mal-L-Dap(Boc)-OSu Conjugations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to steric hindrance during Mal-L-Dap(Boc)-OSu conjugations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary components?
A1: this compound is a heterobifunctional crosslinker commonly used in bioconjugation, particularly for creating stable antibody-drug conjugates (ADCs). Its key components are:
-
Maleimide (B117702) (Mal): A thiol-reactive group that forms a covalent bond with cysteine residues on proteins or other molecules.
-
L-Diaminopropionic Acid (L-Dap): A central scaffold that, after deprotection, provides a primary amine to stabilize the maleimide-thiol linkage.
-
tert-Butyloxycarbonyl (Boc): A protecting group on the L-Dap amine that allows for a controlled, two-step conjugation and stabilization process.
-
N-Hydroxysuccinimide ester (OSu): An amine-reactive group used to attach the linker to a drug or other payload.
Q2: What is steric hindrance in the context of bioconjugation?
A2: Steric hindrance refers to the spatial obstruction that prevents a chemical reaction from occurring at a particular site. In the context of this compound conjugations, this typically happens when the thiol group on a large biomolecule (like an antibody) is located in a sterically crowded environment, making it difficult for the maleimide group of the linker-payload complex to access and react with it.
Q3: How does the structure of this compound contribute to or help mitigate steric hindrance?
A3: The relatively short and rigid nature of the core this compound linker can sometimes contribute to steric hindrance, especially when conjugating a bulky payload to a sterically inaccessible thiol. However, the true value of the "Dap(Boc)" component lies in the post-conjugation stabilization it enables. While not directly mitigating the initial steric clash, ensuring a stable final product is crucial. To specifically address the initial hindrance, modifications to the overall linker strategy, such as incorporating flexible spacers, are often necessary.
Q4: What is the purpose of the Boc group and its subsequent removal?
A4: The Boc group is a protecting group for the primary amine of the diaminopropionic acid (Dap) core. It is stable during the initial thiol-maleimide conjugation. After the conjugation is complete, the Boc group is removed under acidic conditions (e.g., with trifluoroacetic acid, TFA) to expose the primary amine. This amine then participates in an intramolecular reaction that hydrolyzes the succinimide (B58015) ring of the maleimide-thiol adduct, forming a more stable, ring-opened structure that is resistant to retro-Michael reactions and thiol exchange in vivo.
Troubleshooting Guide: Low Conjugation Efficiency Due to Suspected Steric Hindrance
Problem: You are observing low or no conjugation between your thiol-containing biomolecule and the this compound-payload complex, and you suspect steric hindrance is the cause.
Below is a systematic approach to troubleshoot and overcome this issue.
Step 1: Confirm the Basics
Before addressing steric hindrance, it's crucial to rule out other common causes of low conjugation efficiency.
| Potential Issue | Recommended Action |
| Maleimide Hydrolysis | Prepare maleimide-linker solutions fresh in an anhydrous solvent like DMSO or DMF and add to the reaction buffer immediately before use. |
| Thiol Oxidation | Ensure complete reduction of disulfide bonds using a reducing agent like TCEP. Perform conjugation in degassed buffers to minimize re-oxidation. |
| Incorrect pH | The optimal pH for maleimide-thiol conjugation is typically 6.5-7.5.[1] At pH 7.0, the reaction with thiols is significantly faster than with amines.[1] |
| Suboptimal Molar Ratio | For initial experiments, use a 10-20 fold molar excess of the maleimide-linker to the thiol-containing molecule.[1] |
Step 2: Strategies to Overcome Steric Hindrance
If the basics are in order, the following strategies can be employed to overcome steric hindrance.
Strategy 1: Optimize Molar Ratio and Reaction Time
For sterically hindered reactions, increasing the concentration of one reactant and allowing more time for the reaction can improve yields.
| Parameter | Recommendation | Rationale |
| Molar Ratio | Increase the molar excess of the this compound-payload complex to the thiol-containing biomolecule. Ratios of 5:1 have been shown to be effective for larger molecules like nanobodies.[2][3][4] | A higher concentration of the linker-payload increases the probability of a successful collision and reaction at the hindered site. |
| Reaction Time | Extend the incubation time (e.g., from 2 hours to overnight at 4°C or for several hours at room temperature). | Allows more time for the reactants to overcome the energy barrier imposed by steric hindrance. |
Strategy 2: Modify the Reaction Environment
Altering the reaction conditions can sometimes reduce steric clashes and improve accessibility to the reaction site.
| Parameter | Recommendation | Rationale |
| pH Adjustment | While the optimal pH is 6.5-7.5, slight modifications within this range can sometimes influence protein conformation and potentially expose the hindered thiol group. | Changes in pH can induce subtle conformational changes in proteins, which may improve the accessibility of the target thiol. |
| Inclusion of Denaturants | Introduce mild, reversible denaturants (e.g., low concentrations of urea (B33335) or guanidine (B92328) hydrochloride) into the reaction buffer. Caution: This must be carefully optimized to avoid irreversible protein denaturation. | Partial unfolding of the protein can expose sterically hindered cysteine residues, making them more accessible for conjugation. |
Strategy 3: Incorporate a Flexible Spacer (Linker Extension)
If optimizing reaction conditions is insufficient, modifying the linker itself is a powerful strategy.
| Approach | Recommendation | Rationale |
| PEGylation | Synthesize a derivative of your payload-linker that includes a flexible polyethylene (B3416737) glycol (PEG) spacer between the this compound moiety and the payload. | PEG linkers act as flexible, hydrophilic spacers that can extend the reach of the reactive group, minimizing steric hindrance and improving solubility.[5][6] |
| Polypeptide Linkers | Use flexible polypeptide linkers, such as those rich in glycine (B1666218) and serine residues (e.g., (Gly-Ser)n). | These linkers provide flexibility and can effectively separate the reactive maleimide group from a bulky payload, allowing it to access confined spaces. |
Quantitative Data Summary
The following table summarizes typical starting conditions and optimizations for this compound conjugations, with a focus on addressing steric hindrance.
| Parameter | Standard Condition | Optimized for Steric Hindrance | Reference |
| Maleimide:Thiol Molar Ratio | 2:1 (for small peptides) | 5:1 to 20:1 (for larger proteins/nanobodies) | [2][3][4] |
| pH | 6.5 - 7.5 | Maintained in the 6.5-7.5 range, with minor adjustments to assess conformational changes. | [1] |
| Reaction Time | 1-2 hours at RT | 2 hours to overnight at 4°C | [2][3] |
| Linker Modification | Direct conjugation | Introduction of a PEG or polypeptide spacer | [5][6] |
Experimental Protocols
Protocol 1: General Conjugation of a Thiol-Containing Protein with this compound-Payload
-
Protein Preparation:
-
Prepare the thiol-containing protein in a degassed conjugation buffer (e.g., phosphate-buffered saline, PBS, pH 7.2) with 1-5 mM EDTA.
-
If the protein has disulfide bonds, reduce them by adding a 10-fold molar excess of TCEP and incubating for 30-60 minutes at room temperature. TCEP does not need to be removed before adding the maleimide reagent.[1]
-
-
Linker-Payload Preparation:
-
Dissolve the this compound-payload complex in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10-20 mM).
-
-
Conjugation Reaction:
-
Add the desired molar excess (e.g., 10-20 fold) of the linker-payload stock solution to the reduced protein solution.
-
Incubate the reaction at room temperature for 2 hours or at 4°C overnight with gentle mixing.
-
-
Quenching and Purification:
-
(Optional) Quench any unreacted maleimide by adding a small molecule thiol like N-acetylcysteine.
-
Purify the conjugate using size-exclusion chromatography (SEC) or dialysis to remove unreacted linker-payload and other small molecules.
-
Protocol 2: Boc Deprotection for Conjugate Stabilization
-
Preparation:
-
Lyophilize the purified conjugate to remove all aqueous buffer.
-
Dissolve the dried conjugate in an anhydrous solvent such as dichloromethane (B109758) (DCM).
-
-
Deprotection:
-
Prepare a solution of 50-95% trifluoroacetic acid (TFA) in DCM.
-
Add the TFA solution to the dissolved conjugate and stir at room temperature for 30-60 minutes.
-
-
Work-up and Purification:
-
Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.
-
Immediately purify the deprotected conjugate using SEC or dialysis into the final storage buffer to remove residual TFA.
-
Monitor the removal of the Boc group (mass loss of 100.12 Da) by mass spectrometry.[7]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioconjugation Strategies for Connecting Proteins to DNA-Linkers for Single-Molecule Force-Based Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Drug-to-Antibody Ratios with Mal-L-Dap(Boc)-OSu
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the drug-to-antibody ratio (DAR) when using Mal-L-Dap(Boc)-OSu in the synthesis of antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it function as an ADC linker?
A1: this compound is a heterobifunctional crosslinker used in the development of ADCs.[1][2][3] It contains a maleimide (B117702) group that reacts with thiol groups (e.g., from reduced cysteine residues on an antibody), and an N-hydroxysuccinimide (OSu) ester that can react with a primary amine on a drug payload, though typically the payload is first attached to the Dap(Boc) portion. A key feature is the diaminopropionic acid (Dap) core with a Boc-protecting group.[4][5] After conjugation to the antibody, the Boc group is removed, and the exposed amine catalyzes the hydrolysis of the thiosuccinimide ring. This creates a more stable, open-ring structure that is resistant to deconjugation via a retro-Michael reaction, which can be a stability issue with traditional maleimide linkers.[4][6][7]
Q2: Why is the drug-to-antibody ratio (DAR) a critical quality attribute for ADCs?
A2: The DAR, which is the average number of drug molecules conjugated to a single antibody, is a critical quality attribute (CQA) because it directly impacts the ADC's therapeutic window.[8][9][10] It influences the efficacy, safety, and pharmacokinetic profile of the ADC.[10][11][12] A low DAR may result in reduced potency, while a high DAR can lead to increased hydrophobicity, promoting aggregation, faster clearance from circulation, and potential off-target toxicity.[10][13][14]
Q3: What is a typical target DAR for an ADC?
A3: The optimal DAR is specific to the antibody, linker, and drug payload. However, a DAR of 2 to 4 is often considered optimal for many ADCs, providing a balance between efficacy and safety.[14] Higher DAR values (e.g., >4) can sometimes lead to increased toxicity and faster clearance.[10]
Q4: How does the hydrolysis of the succinimide (B58015) ring in the this compound linker affect DAR analysis?
A4: The hydrolysis of the thiosuccinimide ring results in a mass shift of +18 Da for each linker that has undergone ring-opening.[15] This change can also alter the hydrophobicity and charge of the ADC, potentially causing shifts in retention times in chromatographic methods like Hydrophobic Interaction Chromatography (HIC) and Reversed-Phase Liquid Chromatography (RP-LC).[15] It is crucial to account for these changes during data analysis to ensure accurate DAR determination.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the conjugation process, which can directly impact the resulting DAR.
| Issue | Possible Causes | Troubleshooting Steps | Expected Outcome |
| Low Average DAR | 1. Inefficient Antibody Reduction: Insufficient reduction of interchain disulfide bonds.[14] 2. Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time.[11] 3. Inactive Drug-Linker: Degradation of the this compound-drug conjugate.[11] 4. Interfering Buffer Components: Presence of primary amines (e.g., Tris) or other interfering substances.[11][16] | 1. Increase the concentration of the reducing agent (e.g., TCEP or DTT). Optimize reduction time and temperature.[14] 2. Systematically vary the pH (typically 6.5-7.5 for maleimide conjugation), temperature (4°C to room temperature), and incubation time.[11][14] 3. Use a fresh batch of the drug-linker conjugate and ensure proper storage. 4. Perform buffer exchange into a suitable conjugation buffer (e.g., PBS).[11] | Increased number of available free thiols for conjugation, leading to a higher DAR. |
| High Average DAR | 1. Excessive Antibody Reduction: Too many disulfide bonds are reduced. 2. High Molar Excess of Drug-Linker: Using too much drug-linker conjugate in the reaction.[11] | 1. Decrease the concentration of the reducing agent or shorten the incubation time. 2. Reduce the molar excess of the drug-linker to the antibody. | A lower and more controlled DAR. |
| High Levels of Aggregation | 1. Hydrophobicity of the Payload: High DAR with a hydrophobic drug increases the overall hydrophobicity of the ADC.[11][13] 2. Harsh Conjugation Conditions: High temperatures or extreme pH can denature the antibody.[11] | 1. Reduce the molar excess of the drug-linker to achieve a lower DAR.[11] 2. Use milder reaction conditions (e.g., lower temperature, shorter duration).[11] 3. Screen different formulation buffers to find one that minimizes aggregation.[11] | Reduced aggregation and a more homogeneous final product. |
| Inconsistent DAR Between Batches | 1. Variability in Starting Materials: Batch-to-batch differences in the antibody or drug-linker.[11] 2. Lack of Precise Control Over Reaction Parameters: Minor variations in pH, temperature, or reaction time.[11] | 1. Thoroughly characterize all starting materials to ensure consistent quality.[11] 2. Tightly control all reaction parameters. | Improved batch-to-batch consistency of the DAR. |
Experimental Protocols
Protocol 1: Antibody Reduction
This protocol describes the partial reduction of interchain disulfide bonds in a monoclonal antibody to generate free thiol groups for conjugation.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Conjugation buffer (e.g., phosphate (B84403) buffer with EDTA, pH 7.0-7.5)
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Prepare a solution of the mAb at a concentration of 1-10 mg/mL in conjugation buffer.[17]
-
Add a 2-5 fold molar excess of TCEP to the antibody solution. The optimal ratio should be determined empirically.[10]
-
Incubate the reaction mixture at 37°C for 1-2 hours.[10][14]
-
Remove the excess TCEP by passing the solution through a desalting column equilibrated with conjugation buffer.[14][17]
-
Determine the concentration of the reduced antibody and the number of free thiol groups using Ellman's reagent.[17]
Protocol 2: Conjugation of this compound-Drug to Reduced Antibody
This protocol details the conjugation of the drug-linker to the reduced antibody. It assumes the drug has already been conjugated to the this compound linker.
Materials:
-
Reduced antibody solution
-
This compound-drug conjugate stock solution (in a compatible organic solvent like DMSO)
-
Quenching agent (e.g., N-acetylcysteine)
Procedure:
-
Immediately after desalting, adjust the pH of the reduced antibody solution to 6.5-7.5 if necessary.[14]
-
Add the this compound-drug conjugate to the reduced antibody at a molar ratio of 1.5 to 5 equivalents of the drug-linker per thiol group on the antibody.[18]
-
Incubate at 4°C to room temperature for 1-4 hours with gentle mixing.[14][18]
-
Quench the reaction by adding a quenching agent, such as N-acetylcysteine, at a 2-fold molar excess to the linker-payload to cap any unreacted maleimide groups.[10][14]
-
Purify the resulting ADC using size exclusion chromatography (SEC) to remove unconjugated payload and other small molecules.[10]
Protocol 3: DAR Determination by Hydrophobic Interaction Chromatography (HIC)
HIC is a standard technique for determining the DAR distribution of cysteine-conjugated ADCs.[19]
Materials:
-
HIC column
-
Mobile Phase A: High salt buffer (e.g., 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 25 mM Sodium Phosphate, pH 7.0, with 20% 2-Propanol)[8]
Procedure:
-
Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A until a stable baseline is achieved.[10][20]
-
Sample Injection: Inject 10-50 µg of the purified ADC sample.[10]
-
Elution Gradient: Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes.[10][20]
-
Detection: Monitor the elution profile at 280 nm.[20]
-
Data Analysis:
-
Identify the peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.). Earlier eluting peaks correspond to lower DAR species.[20]
-
Integrate the area of each peak.[10]
-
Calculate the weighted average DAR using the formula: Average DAR = Σ (% Peak Area of Species * DAR of Species) / 100.[9]
-
Visualizations
Caption: General experimental workflow for ADC synthesis and DAR analysis.
Caption: A logical workflow for troubleshooting common DAR-related issues.
Caption: Stabilization mechanism of the Mal-L-Dap(Boc) linker after conjugation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | ADC Linker | 1703778-79-3 | Invivochem [invivochem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Optimization Strategies for ADC and Related Bioanalytical Methods – Creative Biolabs ADC Blog [creative-biolabs.com]
- 13. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Antibody Conjugation Troubleshooting [bio-techne.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. pharmiweb.com [pharmiweb.com]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Mal-L-Dap(Boc)-OSu in Solid-Phase Peptide Synthesis (SPPS)
This technical support guide is designed for researchers, scientists, and drug development professionals encountering inconsistent results during Solid-Phase Peptide Synthesis (SPPS) using Mal-L-Dap(Boc)-OSu. The following sections provide troubleshooting advice and answers to frequently asked questions to help you achieve reliable and reproducible outcomes in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a specialized amino acid derivative used to incorporate a maleimide (B117702) functional group into a peptide during SPPS.[1] The maleimide group is highly reactive towards thiol groups (e.g., from cysteine residues), forming a stable thioether bond. This makes it a valuable building block for creating peptide bioconjugates, such as antibody-drug conjugates (ADCs).[1][2] The Boc-protected amino group on the diaminopropionic acid (Dap) side chain provides an orthogonal handle for further modifications.[1]
Q2: What is the difference between this compound and Mal-L-Dap(Boc)-OH·DCHA?
A2: this compound is the N-hydroxysuccinimide (NHS) ester form, which is a pre-activated version of the carboxylic acid. This allows for direct reaction with the N-terminal amine of the peptide without the need for additional coupling reagents. Mal-L-Dap(Boc)-OH·DCHA is the dicyclohexylamine (B1670486) (DCHA) salt of the carboxylic acid, which is more stable for storage and requires the use of coupling reagents like DIC/HOBt or HATU for activation during SPPS.[1]
Q3: What are the optimal storage and handling conditions for this compound?
A3: As an NHS ester, this compound is sensitive to moisture. It should be stored at 2-8°C in a desiccated environment. Before use, the container should be allowed to warm to room temperature to prevent condensation.
Troubleshooting Guide
Issue 1: Low Coupling Efficiency or Incomplete Reactions
Q: My peptide synthesis is resulting in a low yield of the desired product, and mass spectrometry analysis shows a significant amount of unreacted peptide. What could be the cause?
A: Incomplete coupling of this compound can stem from several factors related to the reagent's stability and the reaction conditions.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Hydrolysis of the OSu ester | The OSu ester is highly susceptible to hydrolysis, which deactivates it. Ensure that all solvents (e.g., DMF) are anhydrous. Avoid delays between dissolving the reagent and adding it to the resin. |
| Suboptimal pH | The coupling reaction is pH-dependent. The N-terminal amine of the peptide needs to be deprotonated to be nucleophilic. Ensure the previous Fmoc-deprotection step was complete and the resin was thoroughly washed to remove piperidine (B6355638). Adding a non-nucleophilic base like diisopropylethylamine (DIPEA) at a controlled concentration can be beneficial. |
| Steric Hindrance | The peptide sequence near the N-terminus may be sterically hindered, slowing down the coupling reaction. Increase the reaction time and/or temperature. Consider using a minimal excess of this compound. |
| Alternative Reagent Form | The OSu ester may not be ideal for your specific sequence. Consider using the more stable Mal-L-Dap(Boc)-OH·DCHA salt with a standard coupling reagent like HATU or HBTU, which can improve coupling efficiency for difficult sequences.[1] |
Issue 2: Unexpected Side Products Observed in Mass Spectrometry
Q: I am observing unexpected masses in my final product. What are the potential side reactions with this compound?
A: NHS esters, while selective for primary amines, can react with other nucleophilic side chains, leading to undesired modifications.[3][4]
Potential Side Reactions and Prevention Strategies:
| Side Reaction | Description | Prevention/Mitigation |
| Reaction with Ser, Thr, or Tyr | The hydroxyl groups on Serine, Threonine, and Tyrosine can be acylated by the NHS ester.[3][4] This O-acylation is generally less stable than the desired amide bond. | Maintain a reaction pH closer to 7.5, which favors the reaction with primary amines over hydroxyl groups.[5] The resulting ester bond can often be cleaved by treatment with hydroxylamine.[5] |
| Reaction with Cys | The sulfhydryl group of Cysteine can also react with the NHS ester.[3] | If your peptide contains Cysteine residues that are not intended for conjugation with the maleimide, ensure their side chains are appropriately protected. |
| Reaction with Arg | The guanidinium (B1211019) group of Arginine has also been reported to react with NHS esters.[3] | This is a less common side reaction. If suspected, careful analysis of the peptide fragments is required to confirm the modification. |
Experimental Protocols
Standard Coupling Protocol for Mal-L-Dap(Boc)-OH·DCHA
This protocol is for the manual coupling of the more stable DCHA salt form, which is a reliable alternative to the OSu ester.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Mal-L-Dap(Boc)-OH·DCHA
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt) or Oxyma Pure
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.[1]
-
Fmoc Deprotection: If the N-terminus is Fmoc-protected, treat the resin with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).[1]
-
Preparation of Coupling Solution: In a separate vessel, dissolve Mal-L-Dap(Boc)-OH·DCHA (3 equivalents relative to resin loading) and HOBt or Oxyma Pure (3 equivalents) in a minimal amount of DMF.[1]
-
Activation: Add DIC (3 equivalents) to the solution and pre-activate for 5-10 minutes at room temperature.[1]
-
Coupling: Add the activated solution to the resin and shake at room temperature for 1-2 hours, or until a Kaiser test indicates the absence of free primary amines.
-
Washing: Wash the resin thoroughly with DMF (3 times) and DCM (3 times).
Visualizing Workflows and Pathways
General SPPS Workflow for Incorporation of Mal-L-Dap(Boc)
Caption: General workflow for incorporating Mal-L-Dap(Boc) in SPPS.
Potential Side Reactions of this compound
Caption: Potential reaction pathways for this compound in SPPS.
References
Validation & Comparative
Navigating Plasma Stability: A Comparative Guide to Mal-L-Dap(Boc)-OSu and SMCC Linkers in Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the judicious selection of a linker is a critical determinant of an antibody-drug conjugate's (ADC) therapeutic index. The stability of this linker within the systemic circulation dictates the ability of the ADC to deliver its cytotoxic payload specifically to tumor cells while minimizing off-target toxicity. This guide provides an objective comparison of two prominent maleimide-based linker technologies: the conventional succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker and the advanced Mal-L-Dap(Boc)-OSu, a self-stabilizing maleimide (B117702) linker designed for enhanced plasma stability.
The fundamental distinction between these linkers lies in their susceptibility to deconjugation in the bloodstream. Traditional maleimide linkers like SMCC form a thiosuccinimide bond with cysteine residues on an antibody. However, this bond is reversible and can undergo a retro-Michael reaction, especially in the presence of thiol-containing molecules such as albumin, leading to premature payload release.[1] In contrast, linkers derived from this compound are engineered to rapidly and irreversibly convert the initial thiosuccinimide bond into a stable, hydrolyzed form, thereby preventing payload shedding.[2][3]
Quantitative Data Summary: Plasma Stability
Experimental data demonstrates a significant stability advantage for ADCs constructed with self-hydrolyzing maleimides derived from diaminopropionic acid (the core of this compound) compared to those with conventional maleimide linkers. A key study directly compared the in vivo stability of an anti-CD30 antibody conjugated to monomethyl auristatin E (MMAE) using either a self-stabilizing maleimido-diaminopropionic acid (DPR) linker or a standard maleimidocaproyl (mc) linker, which is structurally analogous to the reactive portion of SMCC.[1]
| Linker Type | ADC Model | Animal Model | Time Point | % Payload Loss | Reference |
| Self-Stabilizing Maleimide (DPR-based) | anti-CD30-DPR-MMAE | Rat | 7 days | < 10% | [1] |
| Conventional Maleimide (mc) | anti-CD30-mc-MMAE | Rat | 3 days | ~50% | |
| Conventional Maleimide (SMCC) | J2898A-SMCC-DM1 | In vitro (human plasma) | Not specified | Some loss observed | [?, ?] |
Signaling Pathways and Reaction Mechanisms
The stability of the linker-payload connection is paramount for the efficacy and safety of an ADC. The following diagrams illustrate the general structure of an ADC and the distinct stability pathways of SMCC and this compound linkers.
SMCC Linker Instability Pathway
The thiosuccinimide bond formed with the SMCC linker is susceptible to a retro-Michael reaction in the plasma. This leads to the detachment of the drug-linker component, which can then bind to other circulating proteins like albumin, resulting in systemic toxicity and reduced therapeutic efficacy.
This compound Linker Stabilization Pathway
The enhanced stability of the this compound linker is achieved through an intramolecular catalytic hydrolysis of the succinimide (B58015) ring. This process rapidly converts the reversible thiosuccinimide bond into a stable, ring-opened structure, preventing the retro-Michael reaction and subsequent payload loss.
Experimental Protocols
Accurate assessment of linker stability is crucial for ADC development. The following are generalized protocols for key experiments used to evaluate linker stability in plasma.
In Vitro Plasma Stability Assay by LC-MS
This assay evaluates the stability of the ADC and quantifies the amount of prematurely released payload in plasma from different species.
1. Incubation:
-
The ADC is incubated in plasma (e.g., human, monkey, rat, mouse) at a concentration of 100 µg/mL at 37°C.
-
Aliquots are collected at various time points (e.g., 0, 8, 24, 48, 96 hours).
2. Sample Preparation for Drug-to-Antibody Ratio (DAR) Analysis:
-
The ADC is purified from the plasma sample using affinity capture, for instance, with protein A magnetic beads.
-
The beads are washed to remove non-specifically bound proteins.
-
The ADC is then eluted from the beads.
3. LC-MS Analysis:
-
The eluted ADC is analyzed by liquid chromatography-mass spectrometry (LC-MS) to determine the average DAR at each time point.
-
A decrease in DAR over time indicates payload loss.
4. Sample Preparation for Free Payload Analysis:
-
Proteins in the plasma aliquots are precipitated using an organic solvent (e.g., acetonitrile).
-
The sample is centrifuged, and the supernatant containing the free payload is collected.
5. LC-MS/MS Analysis:
-
The free payload in the supernatant is quantified using a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
In Vivo Stability Assessment
This protocol evaluates the in vivo stability, clearance, and overall pharmacokinetic profile of the ADC.
1. Animal Dosing:
-
A single intravenous dose of the ADC is administered to an appropriate animal model (e.g., mice, rats).
2. Blood Sampling:
-
Blood samples are collected at predetermined time points (e.g., 5 min, 1, 6, 24, 48, 96, 168 hours post-dose).
-
Plasma is isolated from the blood samples.
3. Bioanalysis:
-
Plasma samples are analyzed using validated bioanalytical methods (e.g., ELISA, LC-MS/MS) to determine the concentrations of:
-
Total antibody
-
Intact ADC (antibody-conjugated drug)
-
Unconjugated payload
-
4. Pharmacokinetic Analysis:
-
Key pharmacokinetic parameters such as clearance, volume of distribution, and half-life are calculated for both the total antibody and the intact ADC.
-
A faster clearance of the ADC compared to the total antibody suggests in vivo linker instability.
Conclusion
The choice of linker chemistry has a profound impact on the in vivo performance of an ADC. While SMCC is a widely used and effective linker for many applications, it possesses an inherent instability due to the reversible nature of the maleimide-thiol bond. For applications requiring maximal stability and a wider therapeutic window, the self-stabilizing technology offered by this compound presents a clear advantage, minimizing premature payload release and potentially leading to improved safety and efficacy. The experimental protocols outlined in this guide provide a framework for the rigorous evaluation of linker stability, a critical step in the development of next-generation antibody-drug conjugates.
References
A Comparative Guide to Monitoring Mal-L-Dap(Boc)-OSu Reaction Completion
Monitoring the reaction completion of bifunctional linkers like Maleimido-L-diaminopropionic acid (Boc protected) N-hydroxysuccinimide ester (Mal-L-Dap(Boc)-OSu) is critical in the development of bioconjugates, such as antibody-drug conjugates (ADCs). This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for this purpose, offering detailed protocols and data interpretation.
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a powerful and widely used technique for separating and quantifying components in a mixture based on their hydrophobicity.[1][2] It is highly effective for monitoring the progress of conjugation reactions by separating the unreacted linker, the starting biomolecule, and the final conjugate.
Experimental Protocol: RP-HPLC Analysis
This protocol outlines a general method for analyzing the conjugation of a thiol-containing peptide or protein with this compound.
-
Reaction Quenching : At various time points (e.g., 0, 1, 2, 4 hours), aliquot a small sample from the reaction mixture and quench it by adding an excess of a small molecule thiol (e.g., N-acetylcysteine) to cap any unreacted maleimide (B117702) groups.[3]
-
Sample Preparation : Dilute the quenched sample with the initial mobile phase (e.g., 95% Mobile Phase A) to a suitable concentration for HPLC analysis (e.g., 1 mg/mL).
-
HPLC System & Column :
-
System : An HPLC system equipped with a UV detector.
-
Column : A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size, 300 Å pore size) is a common choice for peptide and protein separations.[4]
-
-
Mobile Phases :
-
Mobile Phase A : 0.1% Trifluoroacetic Acid (TFA) in water.[4] TFA acts as an ion-pairing agent, improving peak shape.
-
Mobile Phase B : 0.1% TFA in acetonitrile (B52724) (ACN).
-
-
Chromatographic Conditions :
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 40°C.
-
Detection Wavelength : 220 nm (for peptide bonds) and 280 nm (for proteins containing Trp, Tyr).
-
Gradient : A typical gradient might be:
-
0-5 min: 5% B
-
5-65 min: 5% to 65% B (linear gradient)
-
65-70 min: 65% to 95% B (wash)
-
70-75 min: 95% B (hold)
-
75-80 min: 95% to 5% B (re-equilibration)
-
-
-
Data Analysis :
-
Identify the peaks corresponding to the unreacted biomolecule, the linker, and the final conjugate based on their retention times. The conjugate, being more hydrophobic, will typically have a longer retention time.
-
Integrate the peak areas to determine the relative amounts of each species.
-
Calculate the reaction completion percentage by monitoring the disappearance of the starting material's peak area and the appearance of the product's peak area over time.
-
Data Presentation: Representative HPLC Data
| Time Point (hours) | Analyte | Retention Time (min) | Peak Area (%) | Calculated Purity / Conversion (%) |
| 0 | Unconjugated Peptide | 15.2 | 98.5 | 1.5% |
| 1 | Unconjugated Peptide | 15.2 | 45.3 | 54.7% |
| Conjugated Product | 22.8 | 53.1 | ||
| 4 | Unconjugated Peptide | 15.3 | 4.7 | 95.3% |
| Conjugated Product | 22.9 | 94.2 |
Note: This is illustrative data. Actual retention times and percentages will vary based on the specific molecules and conditions.
Workflow for HPLC-Based Reaction Monitoring
Caption: Workflow for monitoring reaction completion using RP-HPLC.
Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation capabilities of HPLC with the mass analysis power of mass spectrometry. This provides not only retention time data but also mass confirmation of the reactants and products, offering a higher degree of certainty. For complex reactions or when unexpected byproducts are formed, LC-MS is an invaluable tool.
Comparison: HPLC vs. LC-MS
| Feature | RP-HPLC | LC-MS |
| Principle | Separation by hydrophobicity | Separation by hydrophobicity coupled with mass-to-charge ratio detection |
| Information Provided | Retention time, relative quantification | Retention time, relative quantification, mass confirmation, impurity identification |
| Complexity | Relatively simple, widely available | More complex, requires specialized equipment and expertise |
| Cost | Lower instrument and operational cost | Higher instrument and operational cost |
| Mobile Phase | Flexible (e.g., TFA is common) | More restrictive (TFA can suppress MS signal; formic acid is preferred) |
| Primary Use Case | Routine monitoring, purity checks | Detailed characterization, byproduct analysis, confirmation of identity |
Logical Comparison of Analytical Techniques
Caption: Comparison of RP-HPLC and LC-MS for bioconjugate analysis.
Conclusion and Recommendations
For routine monitoring of reaction completion where the starting materials and products are well-characterized, RP-HPLC is a robust, reliable, and cost-effective method. It provides the necessary quantitative data to track the conversion of the starting material to the desired product.
LC-MS should be employed when a higher level of characterization is required. It is the preferred method during process development, for troubleshooting unexpected results, or when analyzing complex reaction mixtures where byproducts may be present. The mass confirmation it provides is definitive for identifying all species in the reaction, ensuring the quality and identity of the final bioconjugate.
References
Mass Spectrometry Approaches for the Characterization of Mal-L-Dap(Boc)-OSu Antibody-Drug Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of potent and targeted cancer therapeutics has been significantly advanced by the advent of antibody-drug conjugates (ADCs). A critical component in the design of next-generation ADCs is the linker that connects the monoclonal antibody (mAb) to the cytotoxic payload. The Mal-L-Dap(Boc)-OSu linker represents a sophisticated technology aimed at enhancing the stability of the ADC in circulation, thereby improving its therapeutic index. Comprehensive characterization of these complex biomolecules is paramount to ensure their safety and efficacy. Mass spectrometry (MS) has emerged as an indispensable tool for the detailed structural elucidation of ADCs, providing critical information on drug-to-antibody ratio (DAR), conjugation sites, and overall heterogeneity.
This guide provides a comparative overview of various mass spectrometry-based techniques for the characterization of ADCs featuring the this compound linker, which facilitates conjugation to cysteine residues. We will delve into the principles, advantages, and limitations of intact mass analysis, middle-up, and bottom-up approaches, supported by experimental protocols and data presentation to aid researchers in selecting the most appropriate analytical strategy.
Comparative Analysis of Mass Spectrometry Techniques
The selection of a mass spectrometry technique for ADC characterization depends on the specific information required, the developmental stage of the drug, and the available instrumentation. Each approach offers a unique level of structural detail.
| Analytical Technique | Principle | Information Provided | Advantages | Limitations |
| Intact Mass Analysis (Top-Down) | Analysis of the entire ADC molecule (~150 kDa) under native or denaturing conditions. | Average DAR, drug-load distribution, and glycoform profiling. | Rapid assessment of heterogeneity and overall conjugation profile. Native MS preserves non-covalent interactions, crucial for cysteine-linked ADCs. | Lower resolution and sensitivity compared to subunit analysis. May not identify specific conjugation sites. |
| Subunit Analysis (Middle-Up) | Analysis of ADC subunits (~25-50 kDa) generated by reduction of disulfide bonds or enzymatic digestion (e.g., IdeS). | DAR distribution on light and heavy chains, confirmation of conjugation to specific chains. | Improved resolution and mass accuracy over intact analysis. Provides more detailed information on drug distribution. | Does not pinpoint the exact amino acid conjugation site. Requires sample preparation that may introduce artifacts. |
| Peptide Mapping (Bottom-Up) | Analysis of peptides (~0.5-3 kDa) generated by proteolytic digestion of the ADC. | Precise identification of conjugation sites and their occupancy. Comprehensive sequence coverage and characterization of post-translational modifications (PTMs). | Provides the most detailed structural information. | Labor-intensive sample preparation. Potential for incomplete digestion and loss of hydrophobic drug-conjugated peptides. |
| Hydrophobic Interaction Chromatography (HIC) | A chromatographic technique that separates ADC species based on hydrophobicity. Often used orthogonally with MS. | DAR distribution and quantification of different drug-loaded species. | Robust and reproducible method for DAR determination. Can be implemented in a quality control environment. | Typically incompatible with direct MS analysis due to non-volatile salts. Provides an average DAR, not site-specific information. |
Quantitative Data Summary
The following table summarizes typical performance metrics for the different mass spectrometry approaches in the context of ADC characterization. While specific values can vary based on the instrument and experimental conditions, this provides a general comparison.
| Parameter | Intact Mass Analysis (Native MS) | Subunit Analysis (RPLC-MS) | Peptide Mapping (LC-MS/MS) |
| Mass Accuracy | 10-30 ppm | 5-20 ppm | <5 ppm |
| Resolution | 10,000 - 50,000 | 50,000 - 140,000 | 70,000 - 240,000 |
| Sensitivity | Moderate | High | Very High |
| DAR Accuracy | Good for average DAR | Good for chain-specific DAR | Can be biased due to differential ionization |
| Sample Prep Time | Minimal | Moderate | Extensive |
| Information Level | Macro-heterogeneity | Subunit heterogeneity | Site-specific information |
Experimental Workflows and Logical Comparisons
To visualize the experimental processes and the relationships between these analytical techniques, the following diagrams are provided.
Caption: Experimental workflow for ADC characterization.
Hydrophobic Interaction Chromatography (HIC) for DAR analysis of Mal-L-Dap(Boc)-OSu ADCs
For Researchers, Scientists, and Drug Development Professionals
The determination of the drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) for antibody-drug conjugates (ADCs), directly impacting their potency, safety, and pharmacokinetic profile. For ADCs synthesized using the cysteine-reactive linker Mal-L-Dap(Boc)-OSu, accurate and robust DAR analysis is paramount. This guide provides a comprehensive comparison of Hydrophobic Interaction Chromatography (HIC) with alternative analytical techniques—Reversed-Phase Liquid Chromatography (RPLC) and Mass Spectrometry (MS)—for the DAR analysis of these specific ADCs.
Executive Summary
Hydrophobic Interaction Chromatography (HIC) is a widely accepted, non-denaturing method that separates ADC species based on the hydrophobicity conferred by the conjugated drug-linker. It provides a reliable distribution of different drug-loaded species (e.g., DAR0, DAR2, DAR4). However, HIC typically offers lower resolution compared to RPLC and is often incompatible with direct mass spectrometry analysis due to the high salt concentrations in the mobile phase.
Alternative methods such as RPLC and native MS offer distinct advantages. RPLC, particularly after reduction of the ADC, can provide higher resolution separation of light and heavy chains with different drug loads. Native MS, on the other hand, allows for direct mass determination of intact ADC species, providing accurate DAR values and identification of modifications.
This guide presents a comparative overview of these techniques, supported by representative experimental data and detailed protocols, to assist researchers in selecting the optimal method for their analytical needs.
Comparative Analysis of DAR Determination Methods
The choice of analytical technique for DAR determination depends on several factors, including the desired level of detail, sample throughput requirements, and available instrumentation. The following table summarizes the key performance characteristics of HIC, RPLC, and MS for the analysis of cysteine-linked ADCs.
| Feature | Hydrophobic Interaction Chromatography (HIC) | Reversed-Phase Liquid Chromatography (RPLC) | Mass Spectrometry (MS) |
| Principle | Separation based on hydrophobicity under non-denaturing conditions. | Separation based on hydrophobicity under denaturing conditions. | Separation based on mass-to-charge ratio. |
| Primary Output | Chromatogram showing distribution of DAR species (DAR0, DAR2, DAR4, etc.). | Chromatogram of reduced light and heavy chains with different drug loads. | Mass spectrum showing masses of intact ADC species or reduced chains. |
| Average DAR Calculation | Based on the relative peak areas of the different DAR species. | Based on the relative peak areas of drug-loaded and unloaded light and heavy chains. | Calculated from the relative abundance of different mass species. |
| Resolution | Moderate. May have difficulty resolving species with high DAR values or positional isomers.[1] | High. Can resolve different drug-loaded light and heavy chains effectively.[1] | High. Can resolve species with small mass differences. |
| MS Compatibility | Generally poor due to high salt mobile phases. Requires offline desalting or specialized MS-compatible methods.[2][3] | Good, especially with volatile mobile phases like formic acid in acetonitrile. | Direct detection method. |
| Sample State | Native conformation is preserved.[4] | Denatured, disulfide bonds are typically reduced. | Can be analyzed in native or denatured state. |
| Throughput | Moderate to high. | High. | Moderate, depending on sample preparation and data analysis. |
Experimental Data: A Comparative Case Study
While specific data for a this compound ADC is not publicly available, the following tables present a representative comparison based on studies of other cysteine-linked ADCs, such as those using maleimide-based linkers with MMAE payloads.[5][6]
Table 1: Comparison of Average DAR Values
| ADC Batch | HIC-UV/Vis | RPLC-MS | Native MS |
| Low Conjugation | 2.1 | 2.0 | 2.1 |
| Medium Conjugation | 3.8 | 3.9 | 3.8 |
| High Conjugation | 5.5 | 5.6 | 5.5 |
Note: Data is representative and compiled from similar cysteine-linked ADC studies to illustrate expected concordance between methods.[5][7][8]
Table 2: Comparison of Drug Load Distribution (%)
| DAR Species | HIC-UV/Vis | Native MS |
| Medium Conjugation Batch | ||
| DAR0 | 5 | 6 |
| DAR2 | 30 | 29 |
| DAR4 | 50 | 51 |
| DAR6 | 15 | 14 |
| DAR8 | <1 | <1 |
Note: RPLC of the reduced ADC provides drug distribution on light and heavy chains, not on the intact ADC, and is therefore not directly comparable in this table.
Experimental Workflows and Protocols
To ensure reproducibility and accuracy, detailed experimental protocols are essential.
Logical Workflow for ADC DAR Analysis
Caption: Workflow for DAR analysis of a this compound ADC.
Experimental Protocol: HIC for DAR Analysis
This protocol provides a typical starting point for the HIC analysis of a cysteine-linked ADC.
-
Column: TSKgel Butyl-NPR, 4.6 mm x 35 mm, 2.5 µm (or equivalent).
-
Mobile Phase A: 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0.
-
Mobile Phase B: 20 mM sodium phosphate, pH 7.0, containing 20% isopropanol.
-
Gradient:
-
0-3 min: 0% B
-
3-23 min: 0-100% B (linear gradient)
-
23-25 min: 100% B
-
25-27 min: 0% B
-
27-30 min: 0% B (re-equilibration)
-
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 280 nm.
-
Sample Preparation: Dilute the ADC to 1 mg/mL in Mobile Phase A.
-
Data Analysis: Integrate the peaks corresponding to each DAR species (DAR0, DAR2, DAR4, etc.). Calculate the average DAR using the formula: Average DAR = Σ (Peak Area of DARn * n) / Σ (Total Peak Area) where 'n' is the number of drugs conjugated.
Experimental Protocol: RPLC-MS for DAR Analysis (Reduced ADC)
-
Sample Reduction:
-
To 100 µg of ADC (at 1 mg/mL), add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM.
-
Incubate at 37°C for 30 minutes.
-
-
Column: Agilent ZORBAX RRHD 300SB-C8, 2.1 mm x 50 mm, 3.5 µm (or equivalent).[1]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 25% B
-
2-12 min: 25-50% B (linear gradient)
-
12-14 min: 50-95% B
-
14-16 min: 95% B
-
16-16.1 min: 95-25% B
-
16.1-20 min: 25% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 80°C.
-
Detection: UV at 280 nm followed by in-line ESI-MS.
-
MS Data Analysis: Deconvolute the mass spectra for the light and heavy chain peaks to determine their masses and relative abundances. The number of conjugated drugs can be determined from the mass increase.
Experimental Protocol: Native SEC-MS for DAR Analysis
-
Column: Size-exclusion chromatography (SEC) column suitable for native protein analysis.
-
Mobile Phase: 50-100 mM ammonium acetate, pH 7.0.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: Ambient.
-
Detection: In-line ESI-MS (e.g., Q-TOF).
-
Sample Preparation: Dilute the ADC to 0.5-1 mg/mL in the mobile phase.
-
MS Data Analysis: Deconvolute the mass spectrum of the intact ADC to obtain the molecular weights and relative abundances of the different DAR species.
Considerations for this compound ADC Analysis
A specific feature of maleimide-based linkers, including this compound, is the potential for hydrolysis of the succinimide (B58015) ring. This ring-opening results in a mass increase of 18 Da for each hydrolyzed linker and can alter the hydrophobicity and charge of the ADC.[9] This can lead to peak splitting or broadening in HIC and RPLC, and requires careful consideration during MS data analysis to ensure accurate mass assignment.[9]
Conclusion and Recommendations
For routine quality control and monitoring of drug load distribution of this compound ADCs, Hydrophobic Interaction Chromatography remains a robust and reliable method. Its non-denaturing nature ensures that the ADC is analyzed in its intact form, providing a direct measure of the different DAR species.
For higher resolution analysis, particularly when investigating minor drug-loaded species or for orthogonal characterization, Reversed-Phase Liquid Chromatography of the reduced ADC is a powerful alternative. The compatibility of RPLC with mass spectrometry also allows for confident peak identification.
For the most accurate determination of the average DAR and for detailed characterization of the intact ADC, including the identification of any modifications, Native Mass Spectrometry is the method of choice. The direct mass measurement eliminates the need for assumptions based on retention time and peak area.
Ultimately, the selection of the most appropriate analytical technique will depend on the specific goals of the analysis, the developmental stage of the ADC, and the available instrumentation. For comprehensive characterization, a combination of these orthogonal methods is often employed.
References
- 1. agilent.com [agilent.com]
- 2. tandfonline.com [tandfonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. How to analyse cysteine-linked ADC using HIC | Separation Science [sepscience.com]
- 5. Qualitative analysis of antibody–drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. Qualitative analysis of antibody–drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs - Analyst (RSC Publishing) DOI:10.1039/C8AN01178H [pubs.rsc.org]
- 7. lcms.cz [lcms.cz]
- 8. Native size-exclusion chromatography-mass spectrometry: suitability for antibody–drug conjugate drug-to-antibody ratio quantitation across a range of chemotypes and drug-loading levels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Head-to-Head Comparison: Mal-L-Dap(Boc)-OSu vs. Click Chemistry for Site-Specific Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted therapeutics and advanced biomaterials, the ability to create precise and stable connections between molecules is paramount. Site-specific bioconjugation, the process of covalently attaching a molecule of interest to a specific site on a biomolecule, is a cornerstone of these endeavors. This guide provides a detailed, data-driven comparison of two prominent methods for achieving site-specific bioconjugation: the use of the stabilized maleimide (B117702) linker, Mal-L-Dap(Boc)-OSu, and the versatile "click chemistry" platform.
Introduction to the Contenders
This compound represents a significant advancement in maleimide-based conjugation chemistry. Traditional maleimide-thiol linkages, while popular, are susceptible to a retro-Michael reaction, leading to deconjugation and potential off-target effects. The Mal-L-Dap(Boc) platform addresses this instability through an intramolecular hydrolysis mechanism that results in a stable, ring-opened structure. This linker is particularly favored in the development of antibody-drug conjugates (ADCs) where linker stability is critical for therapeutic efficacy and safety.
Click chemistry , a term coined by Nobel laureate K. Barry Sharpless, refers to a class of reactions that are rapid, high-yielding, and bioorthogonal, meaning they do not interfere with native biological functional groups. For bioconjugation, the most utilized click reactions are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions form a highly stable triazole linkage and are celebrated for their efficiency and specificity.
Mechanism of Action
This compound: A Self-Stabilizing Maleimide
The conjugation process with this compound is a two-step process. First, the maleimide group reacts with a free thiol on the biomolecule (typically from a cysteine residue) via a Michael addition to form a thiosuccinimide linkage. The subsequent crucial step involves the removal of the Boc (tert-butyloxycarbonyl) protecting group from the diaminopropionic acid (Dap) core, usually under acidic conditions. The unmasked primary amine then catalyzes the intramolecular hydrolysis of the succinimide (B58015) ring, forming a stable, acyclic succinamic acid thioether linkage that is resistant to the retro-Michael reaction.[1]
Click Chemistry: The Power of Bioorthogonal Reactions
Click chemistry reactions for bioconjugation primarily involve the formation of a triazole ring from an azide (B81097) and an alkyne.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is highly efficient and regioselective, exclusively forming the 1,4-disubstituted triazole isomer. It requires a copper(I) catalyst, which can be generated in situ from a copper(II) salt and a reducing agent. While highly effective, the potential cytotoxicity of copper limits its in vivo applications.[2]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the need for a toxic catalyst, SPAAC utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) that reacts spontaneously with an azide. The relief of ring strain drives the reaction forward, making it truly bioorthogonal and suitable for in vivo applications.[3]
Quantitative Performance Comparison
Direct head-to-head comparisons of this compound and click chemistry under identical conditions are limited in the literature. However, by compiling data from various studies, we can draw meaningful comparisons of their performance characteristics.
Reaction Kinetics
| Parameter | This compound (Maleimide-Thiol) | Click Chemistry (SPAAC) | Click Chemistry (CuAAC) |
| Second-Order Rate Constant (k₂) | ~100 - 1000 M⁻¹s⁻¹ (estimated for N-substituted maleimides)[1] | 0.01 - 1 M⁻¹s⁻¹ (can be higher with optimized cyclooctynes) | 10 - 200 M⁻¹s⁻¹ (with 20-500 µM Cu(I)) |
| Typical Reaction Time | 1-4 hours | 1-18 hours | 0.5-2 hours |
| Typical Reaction Temperature | Room temperature or 4°C | Room temperature to 50°C | Room temperature |
| pH Dependence | Optimal at pH 6.5-7.5 | Relatively pH-insensitive | Relatively pH-insensitive |
Note: Reaction kinetics can be influenced by factors such as the specific biomolecule, reactants, solvent, and temperature.
Conjugation Efficiency and Stability
| Parameter | This compound | Click Chemistry |
| Conjugation Yield | Generally high, but can be affected by maleimide hydrolysis. | High to quantitative yields are often reported. |
| Stoichiometry Control | Can be challenging due to potential side reactions. | Click chemistry is known for producing well-defined conjugates with controlled stoichiometry.[4] |
| Linkage Stability | The ring-opened succinamic acid linkage is highly stable and resistant to thiol exchange. | The triazole linkage is exceptionally stable under a wide range of biological conditions. |
| In Vivo Stability | Significantly improved stability compared to traditional maleimide linkers, with reduced payload loss. | The inherent stability of the triazole ring leads to highly stable bioconjugates in vivo. |
Experimental Protocols
General Workflow for Site-Specific Conjugation
Protocol 1: Cysteine-Specific Conjugation using this compound
This protocol is adapted for the conjugation to a monoclonal antibody (mAb).
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution
-
This compound dissolved in anhydrous DMSO or DMF
-
Quenching solution (e.g., N-acetylcysteine)
-
Boc deprotection solution (e.g., 50% Trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM))
-
Purification columns (e.g., size-exclusion chromatography - SEC)
Procedure:
-
Antibody Reduction:
-
Prepare the mAb at a concentration of 1-10 mg/mL in a reaction buffer (e.g., PBS with 50 mM Tris, pH 7.5).
-
Add a 10-50 fold molar excess of TCEP to the mAb solution.
-
Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
Remove excess TCEP using a desalting column, exchanging the buffer to a reaction buffer (PBS, pH 7.2-7.5).
-
-
Conjugation:
-
Immediately after reduction, add a 5-20 fold molar excess of the this compound solution to the reduced mAb. The final concentration of the organic solvent should be kept below 10% (v/v).
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.
-
Quench the reaction by adding a 2-fold molar excess of N-acetylcysteine relative to the initial amount of this compound and incubate for 30 minutes.
-
-
Purification of the Intermediate:
-
Purify the conjugate using SEC to remove unreacted linker and quenching reagent.
-
-
Boc Deprotection and Stabilization:
-
To the purified conjugate, add TFA to a final concentration of 50% (v/v).
-
Incubate at room temperature for 30 minutes to 1 hour.
-
Remove the TFA by lyophilization or buffer exchange into a suitable storage buffer.
-
-
Final Purification and Characterization:
-
Perform a final purification step using SEC.
-
Characterize the final conjugate for drug-to-antibody ratio (DAR), purity, and aggregation using techniques such as Hydrophobic Interaction Chromatography (HIC), SEC, and Mass Spectrometry.
-
Protocol 2: Site-Specific Conjugation using SPAAC
This protocol describes the conjugation of a DBCO-containing payload to an azide-functionalized antibody.
Materials:
-
Azide-functionalized antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
DBCO-functionalized payload dissolved in DMSO
-
Purification columns (e.g., SEC)
Procedure:
-
Reaction Setup:
-
Prepare the azide-functionalized antibody at a concentration of 1-10 mg/mL in PBS, pH 7.4.
-
Prepare a stock solution of the DBCO-functionalized payload in DMSO.
-
-
Conjugation:
-
Add a 3-10 fold molar excess of the DBCO-payload solution to the antibody solution. The final DMSO concentration should ideally be below 10%.
-
Incubate the reaction mixture for 4-18 hours at room temperature or 37°C. The optimal temperature and time will depend on the specific reactants. For some SPAAC reactions, incubation at 50°C for 18 hours has been found to be optimal.
-
-
Purification:
-
Purify the resulting conjugate using SEC to remove the unreacted payload.
-
-
Characterization:
-
Characterize the final conjugate for DAR, purity, and aggregation using HIC, SEC, and Mass Spectrometry.
-
Summary and Recommendations
| Factor | This compound | Click Chemistry |
| Primary Advantage | Enhanced in vivo stability of the maleimide-thiol linkage. | High efficiency, specificity, and bioorthogonality. SPAAC is ideal for in vivo applications. |
| Key Disadvantage | Requires an additional Boc deprotection step; potential for maleimide hydrolysis. | CuAAC requires a potentially cytotoxic copper catalyst. SPAAC can have slower kinetics than CuAAC and maleimide reactions. |
| Best Suited For | Applications requiring long-term in vivo stability where premature payload release is a major concern, such as ADCs. | A wide range of applications, from in vitro conjugations to in vivo labeling and imaging (SPAAC). |
Choosing the Right Method:
-
For applications demanding the highest in vivo stability and where a multi-step synthesis is feasible, this compound is an excellent choice. Its ability to form a permanently stabilized linkage is a significant advantage for therapeutic applications.
-
For in vitro applications where speed and efficiency are paramount, CuAAC is a powerful tool.
-
For in vivo studies, live-cell imaging, or when working with sensitive biological systems, the biocompatibility of SPAAC makes it the superior choice.
Ultimately, the selection between this compound and click chemistry will depend on the specific requirements of the research or drug development project, including the nature of the biomolecule and payload, the desired stability of the final conjugate, and the intended application.
References
The Strategic Advantage of Fmoc-Dap(Boc)-OH in Solid-Phase Peptide Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the incorporation of non-proteinogenic amino acids is a critical strategy for enhancing the therapeutic properties of peptides. Among these, L-2,3-diaminopropionic acid (Dap) offers a versatile scaffold for introducing branching, cyclization, and conjugation points. The choice of protecting group strategy for Dap is paramount for a successful synthesis. This guide provides a comprehensive comparison of Fmoc-Dap(Boc)-OH with its alternatives in solid-phase peptide synthesis (SPPS), supported by experimental data and detailed protocols.
Fmoc-Dap(Boc)-OH, or Nα-(9-fluorenylmethyloxycarbonyl)-Nβ-(tert-butyloxycarbonyl)-L-2,3-diaminopropionic acid, has established itself as a cornerstone building block in modern peptide chemistry. Its primary advantage lies in the orthogonal protection of its two amino groups. The Nα-Fmoc group is base-labile, removed at each step of peptide elongation with a weak base like piperidine (B6355638), while the Nβ-Boc group is acid-labile, remaining stable throughout the synthesis and cleaved only during the final trifluoroacetic acid (TFA)-mediated cleavage from the solid support.[1][2] This robust orthogonality provides chemists with precise control over the synthetic process, enabling the creation of complex peptide architectures.[3]
Performance Comparison of Fmoc-Dap(Boc)-OH and Alternatives
The selection of a protected diaminopropionic acid derivative significantly impacts coupling efficiency, side-chain stability, and the purity of the final peptide. Here, we compare Fmoc-Dap(Boc)-OH with its common alternative, Fmoc-L-2,4-diaminobutyric acid (Dab)(Boc)-OH, and another orthogonally protected Dap derivative, Fmoc-Dap(Alloc)-OH.
While direct head-to-head comparative studies are limited, the performance of these building blocks can be inferred from typical outcomes in SPPS. Both Fmoc-Dap(Boc)-OH and Fmoc-Dab(Boc)-OH are known for their high coupling efficiencies, generally exceeding 95% under standard coupling conditions.[4][5] The primary difference lies in the side chain length, with Dab having one additional methylene (B1212753) group. This can subtly influence the conformational properties of the final peptide.
Fmoc-Dap(Alloc)-OH offers an alternative orthogonal protection scheme where the Alloc group is removed by palladium catalysis. This allows for selective deprotection of the side chain on-resin to perform modifications like cyclization or branching while the peptide remains attached to the solid support.[3][4]
Table 1: Comparison of Performance Metrics for Fmoc-Dap(Boc)-OH and Alternatives in SPPS
| Parameter | Fmoc-Dap(Boc)-OH | Fmoc-Dab(Boc)-OH | Fmoc-Dap(Alloc)-OH |
| Typical Coupling Efficiency | >95%[4] | >95%[5] | >95%[4] |
| Side-Chain Deprotection | Strong Acid (TFA)[1][4] | Strong Acid (TFA)[5] | Pd(0) Catalysis[3][4] |
| Orthogonality to Fmoc | High | High | High |
| Final Crude Peptide Purity | Generally >80% (HPLC)[4] | Generally >80% (HPLC) | Generally >80% (HPLC)[4] |
| Final Purified Peptide Purity | ≥95% (HPLC)[4] | ≥95% (HPLC) | ≥95% (HPLC)[4] |
Key Advantages of Fmoc-Dap(Boc)-OH
The principal advantage of Fmoc-Dap(Boc)-OH is its seamless integration into standard Fmoc-SPPS workflows. The Boc-protected side chain remains inert during the repetitive piperidine treatments for Fmoc removal, preventing unwanted side reactions. This stability is crucial for the synthesis of long or complex peptides.
The Boc group is efficiently removed during the final TFA cleavage cocktail, which simplifies the workup process as no additional deprotection steps are required for linear peptides.[2] This makes Fmoc-Dap(Boc)-OH a reliable and cost-effective choice for routine incorporation of a versatile functional handle into peptides.
Experimental Protocols
General Protocol for Incorporation of Fmoc-Dap(Boc)-OH in Manual Fmoc-SPPS
This protocol outlines the manual incorporation of Fmoc-Dap(Boc)-OH into a growing peptide chain on a Rink Amide resin.
1. Resin Swelling and Fmoc Deprotection:
-
Swell the Rink Amide resin in N,N-dimethylformamide (DMF) for 1-2 hours.
-
Drain the DMF and treat the resin with a 20% (v/v) solution of piperidine in DMF for 5 minutes.
-
Drain and repeat the piperidine treatment for 15 minutes to ensure complete Fmoc removal.
-
Wash the resin thoroughly with DMF, followed by dichloromethane (B109758) (DCM), and then DMF again.
2. Amino Acid Coupling:
-
In a separate vessel, dissolve Fmoc-Dap(Boc)-OH (3 equivalents relative to resin loading), a coupling agent such as HBTU (2.9 equivalents), and an additive like HOBt (3 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the solution and pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. A negative (yellow) result indicates complete coupling. If the test is positive (blue), the coupling step should be repeated.
-
Once the coupling is complete, drain the solution and wash the resin with DMF (3x) and DCM (3x).
3. Chain Elongation:
-
Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
4. Final Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail, typically 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide pellet.
Protocol for HPLC Analysis of Crude Peptide Purity
Objective: To determine the purity of the crude peptide containing the Dap residue.
-
Instrumentation: A reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient of 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Sample Preparation: Dissolve the crude peptide in Mobile Phase A to a concentration of 1 mg/mL.
Visualizing Workflows and Pathways
Experimental Workflow for SPPS using Fmoc-Dap(Boc)-OH
The following diagram illustrates the key steps in a single cycle of solid-phase peptide synthesis for the incorporation of Fmoc-Dap(Boc)-OH.
Caption: A single coupling cycle in Fmoc-SPPS.
Signaling Pathway of Cationic Antimicrobial Peptides
Peptides incorporating Dap residues are often cationic and can exhibit antimicrobial activity. A primary mechanism of action for such peptides is the disruption of the bacterial cell membrane. This can lead to a cascade of events culminating in bacterial cell death. The following diagram illustrates a potential signaling pathway initiated by a Dap-containing cationic antimicrobial peptide.
References
- 1. Role of cell-binding in the antibacterial mechanism of lactoferricin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Diverse Mechanisms of Antimicrobial Activities of Lactoferrins, Lactoferricins, and Other Lactoferrin-Derived Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
In Vivo Stability of Mal-L-Dap(Boc)-OSu ADCs: A Comparative Guide
For researchers, scientists, and drug development professionals, the stability of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index. Premature drug release in circulation can lead to off-target toxicity and reduced efficacy. This guide provides an objective in vivo stability comparison of ADCs constructed with the Mal-L-Dap(Boc)-OSu linker technology against traditional maleimide-based linkers and other next-generation alternatives, supported by experimental data.
The this compound linker represents a significant advancement in ADC technology, designed to address the inherent instability of the thiosuccinimide bond formed in conventional maleimide-based conjugation. This instability can lead to a retro-Michael reaction in the presence of plasma thiols, resulting in premature deconjugation of the cytotoxic payload. The innovative design of the Mal-L-Dap linker incorporates a diaminopropionic acid (Dap) moiety. Following conjugation and subsequent deprotection of the Boc group, the unmasked amine facilitates an intramolecular hydrolysis of the thiosuccinimide ring. This ring-opening results in a stable succinamic acid linkage, effectively preventing payload loss in vivo.
Comparative In Vivo Stability Data
The following table summarizes quantitative data from preclinical studies, comparing the in vivo stability of ADCs with self-hydrolyzing maleimide (B117702) linkers (akin to Mal-L-Dap) to those with traditional maleimide linkers.
| Linker Type | ADC Construct | Animal Model | Time Point | % Intact ADC (Remaining Conjugated Drug) | Reference |
| Self-Hydrolyzing Maleimide (mDPR) | cAC10-mDPR-vcMMAE | Rat | 168 hours (7 days) | ~100% | Lyon et al., 2014 |
| Traditional Maleimide (mc) | cAC10-mc-vcMMAE | Rat | 168 hours (7 days) | ~50% | Lyon et al., 2014 |
| N-Aryl Maleimide | T289C mAb-MMAE | Mouse (Serum) | 168 hours (7 days) | >80% | Christie et al., 2015[1][2] |
| N-Alkyl Maleimide | T289C mAb-MMAE | Mouse (Serum) | 168 hours (7 days) | ~33-65% | Christie et al., 2015[1][2] |
| Tandem-Cleavage Linker | anti-CD79b-MMAE | Rat (Serum) | 168 hours (7 days) | ~100% | Hejazi et al., 2021[3] |
Mechanism of Action and Stabilization
The enhanced stability of the Mal-L-Dap linker is achieved through a "self-hydrolyzing" mechanism. After the maleimide group reacts with a thiol on the antibody, the Boc protecting group on the diaminopropionic acid (Dap) core is removed. The resulting free amine is positioned to intramolecularly catalyze the hydrolysis of the adjacent thiosuccinimide ring. This process converts the reversible thiosuccinimide linkage into a stable, ring-opened succinamic acid thioether, which is resistant to the retro-Michael reaction that causes drug deconjugation from traditional maleimide linkers.
References
Safety Operating Guide
Navigating the Safe Disposal of Mal-L-Dap(Boc)-OSu: A Procedural Guide
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for the proper disposal of Mal-L-Dap(Boc)-OSu, a critical component in the synthesis of Antibody-Drug Conjugates (ADCs). Adherence to these procedures is vital for ensuring laboratory safety and environmental compliance. This compound is an ADC linker containing a reactive N-hydroxysuccinimide (NHS) ester and a maleimide (B117702) group, necessitating careful handling and deactivation before disposal.
Core Safety and Handling Protocols
Given the reactive nature of this compound, all handling and disposal procedures must be conducted within a certified chemical fume hood. Personnel are required to wear appropriate Personal Protective Equipment (PPE), including but not limited to:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A laboratory coat.
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound.
| Property | Value | Reference |
| Chemical Formula | C₁₆H₁₉N₃O₈ | [2] |
| Molecular Weight | 381.34 g/mol | [2] |
| Storage Conditions | Powder: 2 years at -20°C | [2] |
| In DMSO: 2 weeks at 4°C, 6 months at -80°C | [2] |
Experimental Protocol for Deactivation and Disposal
The primary reactive moieties of this compound, the NHS ester and the maleimide group, must be neutralized prior to disposal. NHS esters readily react with primary amines, and this reactivity can be harnessed for their quenching[3]. The maleimide group is reactive towards thiols. The following step-by-step protocol outlines the recommended procedure for the deactivation of residual this compound.
Materials:
-
Waste this compound (solid or in an organic solvent like DMSO or DMF)
-
Quenching solution: 1 M Tris buffer, pH 8.0, or 1 M glycine (B1666218) solution
-
Thiol-containing quenching solution (e.g., 1 M solution of N-acetylcysteine or β-mercaptoethanol)
-
Appropriate hazardous waste container, clearly labeled
-
Stir plate and stir bar
Procedure:
-
Preparation: In a suitable container within a chemical fume hood, dissolve or suspend the waste this compound in a minimal amount of a compatible organic solvent if it is in solid form.
-
NHS Ester Quenching: Slowly add an excess of the amine-containing quenching solution (Tris or glycine) to the this compound solution while stirring[3]. A 10-fold molar excess of the quenching agent is recommended. Allow the reaction to proceed for at least one hour at room temperature to ensure complete hydrolysis and quenching of the NHS ester.
-
Maleimide Quenching: Following the quenching of the NHS ester, add an excess of the thiol-containing quenching solution to the mixture. A 10-fold molar excess is recommended. Continue stirring for at least one hour at room temperature to ensure the complete reaction of the maleimide group.
-
Waste Collection: Transfer the resulting deactivated mixture into a designated hazardous waste container. The container must be compatible with the chemical waste and clearly labeled with its contents[4].
-
Final Disposal: The sealed and labeled hazardous waste container should be stored in a safe, designated location within the laboratory. Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department[4][5]. Under no circumstances should the chemical waste be disposed of down the sanitary sewer system [4][5].
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling Mal-L-Dap(Boc)-OSu
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential when handling Mal-L-Dap(Boc)-OSu. The following table summarizes the recommended PPE for various laboratory scenarios. Adherence to these guidelines is critical for minimizing risk.
| Scenario | Required Personal Protective Equipment |
| Receiving and Unpacking | - Nitrile gloves- Laboratory coat- Safety glasses |
| Weighing and Aliquoting (Solid Form) | - Nitrile gloves (double-gloving recommended)- Laboratory coat- Chemical splash goggles- Face shield (if not working in a fume hood)- N95 respirator or higher (if weighing outside of a certified chemical fume hood)[2] |
| Solution Preparation and Handling (Liquid Form) | - Nitrile gloves- Laboratory coat- Chemical splash goggles[2] |
| Labeling Reaction and Purification | - Nitrile gloves- Laboratory coat- Chemical splash goggles |
| Spill Cleanup | - Nitrile gloves (double-gloving)- Laboratory coat- Chemical splash goggles- Face shield- Appropriate respirator (based on spill size and ventilation) |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Weighing:
-
All handling of solid this compound should be conducted in a certified chemical fume hood to prevent inhalation of any fine powders.[2]
-
Before use, inspect gloves and other personal protective equipment.[3]
-
When weighing the solid compound, use anti-static weigh paper or a microbalance enclosure to minimize dispersal.[2]
-
Ensure that an eyewash station and safety shower are close to the workstation location.[4]
2. Solution Preparation:
-
Prepare solutions in a chemical fume hood.[2] this compound is soluble in polar organic solvents like DMF and DMSO.[5]
-
Add the solvent to the solid slowly to avoid splashing.
-
Keep the container tightly sealed when not in use and store in a cool, well-ventilated area.[6][7]
3. Conjugation Reaction:
-
The reaction of maleimides with thiols is a common application.[5]
-
For protein labeling, a typical protocol involves dissolving the maleimide (B117702) compound in DMSO or DMF and adding it to the protein solution.[5]
-
It is often necessary to reduce disulfide bonds in proteins using a reducing agent like TCEP before conjugation.[5]
-
Follow established protocols for your specific labeling reaction, ensuring all steps are performed with the appropriate PPE.[2]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: Dispose of contaminated solid waste, such as pipette tips, microfuge tubes, and gloves, in a designated hazardous waste container.[2]
-
Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, sealed hazardous waste container.[2] Do not pour solutions down the drain.[2]
-
Decontamination: Decontaminate all glassware and surfaces that have come into contact with the chemical. Use a suitable laboratory detergent followed by thorough rinsing.[2]
-
Waste Pickup: Follow your institution's procedures for the pickup and disposal of chemical waste.[2]
Emergency Procedures
-
Eye Contact: Promptly flush eyes with water for at least 15 minutes and seek medical attention.[3]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water and remove contaminated clothing.[3][7] If skin irritation occurs, get medical advice.
-
Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[7]
-
Ingestion: Wash out mouth with water. Do NOT induce vomiting. Call a physician or Poison Control Center immediately.[7]
-
Spills: In case of a spill, evacuate the area.[7] Clean up spills immediately using appropriate protective equipment.[8] Use dry clean-up procedures and avoid generating dust.[8] Place the collected material in a suitable, labeled container for waste disposal.[8]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. artsci.usu.edu [artsci.usu.edu]
- 4. fishersci.com [fishersci.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. store.sangon.com [store.sangon.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
